molecular formula C9H8FNO4 B8808626 Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Cat. No.: B8808626
M. Wt: 213.16 g/mol
InChI Key: QQJTZMXOKYMWDT-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-fluoro-3-methyl-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-3-methyl-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-5-nitrobenzoate

InChI

InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3

InChI Key

QQJTZMXOKYMWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl 4-fluoro-3-methyl-5-nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-fluoro-3-methyl-5-nitrobenzoate is a highly functionalized aromatic building block critical to the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of targeted kinase inhibitors such as mutant-selective EGFR modulators[1]. This whitepaper provides an in-depth, self-validating protocol for its synthesis. By analyzing the regiochemical causality of electrophilic aromatic substitution, this guide establishes robust parameters for two highly efficient synthetic pathways, ensuring reproducibility and scalability for drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a densely substituted benzene ring. A logical retrosynthetic disconnection targets the ester linkage and the nitro group, tracing back to the commercially available precursor, 4-fluoro-3-methylbenzoic acid[2].

Regiochemical Causality in Electrophilic Aromatic Substitution

The nitration of 4-fluoro-3-methylbenzoic acid is governed by the competing directing effects of its three existing substituents:

  • Carboxylic Acid (-COOH) at C1: A strongly deactivating, meta-directing group that pushes electrophilic attack toward the C3 and C5 positions.

  • Methyl Group (-CH3) at C3: An activating, ortho/para-directing group that directs toward the C2, C4, and C6 positions.

  • Fluorine (-F) at C4: A deactivating but ortho/para-directing group (due to lone-pair resonance donation) that directs toward the C3 and C5 positions.

Causality of Regioselectivity: The C5 position is synergistically activated by the ortho-directing fluorine and the meta-directing carboxyl group. Furthermore, substitution at C2 is highly sterically hindered due to the adjacent carboxyl and methyl groups. Consequently, the nitronium ion selectively attacks the C5 position, yielding the desired isomer with exceptional regioselectivity.

DirectingEffects SM 4-Fluoro-3-methylbenzoic acid C1 -COOH (C1) Meta-directing Deactivating SM->C1 C3 -CH3 (C3) Ortho/Para-directing Activating SM->C3 C4 -F (C4) Ortho/Para-directing Deactivating SM->C4 C5 Position C5 Highly Favored C1->C5 Directs to C3, C5 C2 Position C2 Sterically Hindered C3->C2 Directs to C2, C4, C6 C6 Position C6 Less Favored C3->C6 C4->C5 Directs to C3, C5

Synergistic directing effects dictating electrophilic aromatic substitution at C5.

Synthetic Pathways Overview

Two viable sequences exist for the synthesis of the target ester[3]:

  • Pathway A: Nitration of the benzoic acid followed by esterification.

  • Pathway B: Esterification of the benzoic acid followed by nitration.

Pathway A is generally preferred in process chemistry because the intermediate, 4-fluoro-3-methyl-5-nitrobenzoic acid, is a highly crystalline solid that can be easily purified by recrystallization, ensuring high purity before the final esterification step[1].

Workflow cluster_A Pathway A: Nitration First cluster_B Pathway B: Esterification First SM Starting Material 4-Fluoro-3-methylbenzoic acid NitrationA Step A1: Nitration HNO3 / H2SO4 0-5 °C SM->NitrationA EsterB Step B1: Esterification SOCl2 / MeOH Reflux SM->EsterB AcidInt Intermediate 4-Fluoro-3-methyl- 5-nitrobenzoic acid NitrationA->AcidInt EsterA Step A2: Esterification SOCl2 / MeOH Reflux AcidInt->EsterA Target Target Molecule Methyl 4-fluoro-3-methyl- 5-nitrobenzoate EsterA->Target EsterInt Intermediate Methyl 4-fluoro- 3-methylbenzoate EsterB->EsterInt NitrationB Step B2: Nitration HNO3 / H2SO4 0-5 °C EsterInt->NitrationB NitrationB->Target

Parallel synthetic workflows for Methyl 4-fluoro-3-methyl-5-nitrobenzoate.

Detailed Experimental Protocols (Self-Validating Systems)

As a standard of scientific integrity, the following protocols are designed as self-validating systems, incorporating strict in-process controls (IPCs) and causality-driven parameter limits.

Pathway A: Nitration Followed by Esterification
Step A1: Synthesis of 4-Fluoro-3-methyl-5-nitrobenzoic acid

Mechanistic Causality: The electron-withdrawing nature of the carboxyl and fluoro groups strongly deactivates the aromatic ring. Therefore, a highly reactive nitrating mixture (fuming HNO3​ in concentrated H2​SO4​ ) is required to generate a sufficient concentration of the nitronium electrophile ( NO2+​ )[4]. The reaction is strictly maintained at 0–5 °C to suppress the oxidative degradation of the C3-methyl group.

Protocol:

  • Setup: Charge a dry, 3-neck round-bottom flask with 4-fluoro-3-methylbenzoic acid (1.0 equiv) and concentrated H2​SO4​ (5 volumes). Cool the mixture to 0 °C using an ice-brine bath.

  • Reagent Preparation: In a separate addition funnel, prepare the nitrating mixture by carefully adding fuming HNO3​ (1.2 equiv) to concentrated H2​SO4​ (2 volumes) at 0 °C.

  • Addition: Add the nitrating mixture dropwise over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours.

  • Self-Validation Checkpoint 1 (IPC): Pull a 50 µL aliquot, quench in 1 mL of ice water, and extract with EtOAc. Analyze via HPLC (C18 column, MeCN/H2O gradient). The reaction is complete when the starting material peak (<2% AUC) is replaced by a more polar product peak.

  • Workup: Pour the reaction mixture slowly over crushed ice (15 volumes) under vigorous stirring. A pale yellow precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH.

  • Self-Validation Checkpoint 2 (Quality): The neutral pH of the wash validates the complete removal of residual sulfuric acid, preventing ester hydrolysis in the next step. Recrystallize from EtOH/H2O to yield the pure intermediate.

Step A2: Synthesis of Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Mechanistic Causality: Traditional Fischer esterification is an equilibrium process. To drive the reaction to completion irreversibly, thionyl chloride ( SOCl2​ ) is used to generate a highly electrophilic acid chloride intermediate in situ, which rapidly undergoes nucleophilic acyl substitution with methanol.

Protocol:

  • Setup: Suspend 4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 equiv) in anhydrous methanol (10 volumes) under an inert N2​ atmosphere. Cool to 0 °C.

  • Activation: Add SOCl2​ (1.5 equiv) dropwise.

  • Self-Validation Checkpoint 3 (Physical): Observe the evolution of SO2​ and HCl gases. This physical change validates the formation of the highly electrophilic acid chloride.

  • Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours.

  • Self-Validation Checkpoint 4 (IPC): Analyze via TLC (Hexanes:EtOAc 3:1). The baseline spot of the carboxylic acid must completely disappear, replaced by a high- Rf​ ester spot (~0.6).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and residual SOCl2​ . Dilute the residue with EtOAc, wash with saturated NaHCO3​ (to neutralize trace HCl) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to afford the target compound as a white solid[1].

Pathway B: Esterification Followed by Nitration

While Pathway B utilizes the same chemical principles, esterifying first yields methyl 4-fluoro-3-methylbenzoate, which is typically an oil[3]. Nitrating this oily intermediate can lead to a more complex workup due to the trapping of impurities in the organic phase. Therefore, Pathway A remains the superior choice for scalable purity.

Comparative Data & Process Optimization

To facilitate process selection and scale-up decisions, the quantitative process data for both pathways is summarized below:

ParameterPathway A (Nitration First)Pathway B (Esterification First)
Starting Material 4-Fluoro-3-methylbenzoic acid4-Fluoro-3-methylbenzoic acid
Intermediate State Solid (Highly crystalline)Liquid (Oil)
Regioselectivity Excellent (>95% C5 substitution)Excellent (>95% C5 substitution)
Overall Yield 75% - 82%70% - 78%
Purification Requirement Recrystallization (Intermediate)Column Chromatography often required
Industrial Scalability HighModerate

Conclusion

The synthesis of methyl 4-fluoro-3-methyl-5-nitrobenzoate requires precise control over electrophilic aromatic substitution. By leveraging the synergistic directing effects of the fluoro and carboxyl groups, Pathway A delivers the target molecule with exceptional regioselectivity and yield. The integration of self-validating checkpoints ensures that the protocol is robust, reproducible, and suitable for advanced pharmaceutical development.

References

  • Compounds and compositions for modulating egfr activity (WO2013184757A1)
  • 4-Fluoro-3-methyl-5-nitrobenzoic acid (CID 63210416) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • RNA Degradation using Small Molecule-Based Recruiters of RNase L (Dissertation detailing nitration of related fluorobenzoic acids) Source: TU Dortmund University URL:[Link]

Sources

Physical and chemical properties of methyl 4-fluoro-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Executive Summary

Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0) is an advanced, highly functionalized aromatic building block extensively utilized in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring three orthogonally reactive sites (a fluorinated position activated for nucleophilic attack, a reducible nitro group, and a modifiable methyl ester)—makes it a privileged scaffold for synthesizing complex small-molecule therapeutics. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the mechanistic causality of its reactivity and its critical role in the development of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

Physicochemical Data and Structural Analysis

Understanding the physical and chemical properties of this compound is foundational for predicting its behavior in synthetic workflows and biological environments.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Relevance in Lab
Chemical Name Methyl 4-fluoro-3-methyl-5-nitrobenzoateNomenclature dictates the 1,3,4,5-tetrasubstituted pattern.
CAS Registry Number 1339408-08-0Unique identifier for procurement[1].
Molecular Formula C9H8FNO4Dictates mass spectrometry (M+H) targets[1].
Molecular Weight 213.16 g/mol Essential for stoichiometric calculations[1].
Density (Predicted) 1.335 ± 0.06 g/cm³Influences phase separation behavior during extractions[1].
Boiling Point (Predicted) 328.0 ± 37.0 °CHigh BP indicates low volatility; safe for benchtop handling[1].
Topological Polar Surface Area ~72.1 ŲHigh polarity ensures good solubility in polar aprotic solvents (DMF/DMSO).

Structural Causality: The reactivity of this molecule is dictated by the synergistic electron-withdrawing nature of both the nitro (-NO₂) and ester (-COOCH₃) groups. The fluorine atom at position 4 is rendered highly electron-deficient, making it an exceptional electrophile. Furthermore, the methyl group at position 3 provides critical steric bulk. In rational drug design, this steric hindrance is exploited to restrict the rotation of subsequent substituents (e.g., anilines formed post-SNAr), thereby locking the final molecule into a bioactive conformation necessary for target binding.

Orthogonal Reactivity & Mechanistic Pathways

The strategic value of methyl 4-fluoro-3-methyl-5-nitrobenzoate lies in its tri-orthogonal reactivity. A chemist can selectively manipulate one functional group without disturbing the others, provided sequence causality is respected.

Reactivity A Methyl 4-fluoro-3-methyl- 5-nitrobenzoate B SNAr Reaction (Displacement of -F) A->B Amines/Thiols (Mild Base, DMF) C Nitro Reduction (-NO2 to -NH2) A->C Fe/NH4Cl or Pd/C, H2 D Ester Modification (Reduction to Alcohol) A->D DIBAL-H (-10 °C, THF)

Figure 1: Tri-orthogonal synthetic pathways of methyl 4-fluoro-3-methyl-5-nitrobenzoate.

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is displaced by nucleophiles. The transition state (Meisenheimer complex) is deeply stabilized by the ortho-nitro group and the para-ester group.

  • Pathway 2: Ester Reduction. The ester can be selectively reduced to a benzyl alcohol using Diisobutylaluminum hydride (DIBAL-H) at low temperatures, leaving the nitro and fluoro groups intact.

  • Pathway 3: Nitro Reduction. The nitro group can be reduced to an aniline. Crucial Causality Note: If this is done before SNAr, the electron-donating nature of the newly formed amine will deactivate the ring, making subsequent SNAr reactions at the fluorine position significantly harder. Thus, SNAr must logically precede nitro reduction.

Application in Drug Development: EGFR Inhibitors

Mutations in the EGFR kinase domain, particularly the T790M "gatekeeper" mutation, confer resistance to first-generation tyrosine kinase inhibitors. Methyl 4-fluoro-3-methyl-5-nitrobenzoate serves as a foundational building block for synthesizing mutant-selective EGFR inhibitors, as explicitly detailed in2[2].

EGFR_Pathway L EGF Ligand R EGFR (T790M Mutated) L->R K Tyrosine Kinase Domain (ATP Binding Pocket) R->K D Downstream Signaling (Tumor Proliferation) K->D ATP Hydrolysis I Inhibitor derived from CAS 1339408-08-0 I->K Competitive Inhibition

Figure 2: Mechanism of action for targeted EGFR inhibitors using the fluorinated scaffold.

By sequentially modifying the fluoro, nitro, and ester positions, medicinal chemists construct complex, multi-ring systems that perfectly occupy the mutated ATP-binding pocket of EGFR, restoring therapeutic efficacy while minimizing off-target wild-type EGFR toxicity[2].

Self-Validating Experimental Protocols

The following protocols are engineered for high yield and reproducibility, incorporating critical causality checks so the chemist can validate success in real-time.

Protocol A: Chemoselective Ester Reduction to (4-Fluoro-3-methyl-5-nitrophenyl)methanol

Context: This procedure selectively reduces the ester to an alcohol without reducing the nitro group or triggering defluorination, a method validated in the synthesis of EGFR modulators[2].

  • Preparation: Dissolve methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq, e.g., 30.7 mmol) in anhydrous Tetrahydrofuran (THF) (0.6 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature quenching of the moisture-sensitive DIBAL-H reagent.

  • Cooling: Chill the reaction vessel to -10 °C using an ice/salt bath.

    • Causality: Maintaining -10 °C is critical. Higher temperatures risk the reduction of the nitro group, while -78 °C may stall the ester reduction entirely.

  • Addition: Slowly add DIBAL-H (1.0 M in THF, 3.0 eq) dropwise over 30 minutes.

  • In-Process Validation: Stir for 2 hours at -10 °C. Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The starting material spot should disappear, replaced by a lower Rf spot (the more polar alcohol) under UV (254 nm) visualization.

  • Quenching (Critical Step): Carefully quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously at room temperature for 1–2 hours.

    • Causality & Validation: DIBAL-H forms a thick, unfilterable aluminum gel upon aqueous quenching. The successful addition of Rochelle's salt is visually validated when the cloudy emulsion breaks into two clear, easily separable liquid phases.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine

Context: Functionalizing the C4 position to build the core hinge-binding motif.

  • Setup: Dissolve the starting material (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP, 0.5 M).

    • Causality: Polar aprotic solvents stabilize the highly polarized Meisenheimer transition state, drastically accelerating the reaction rate.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as an acid scavenger to neutralize the HF byproduct, preventing the amine nucleophile from being protonated and rendered inactive.

  • Execution: Heat the mixture to 60–80 °C for 4–6 hours.

  • Workup & Validation: Cool to room temperature and slowly dilute with ice water. Self-Validation: The sudden shift in solvent polarity will cause the highly organic product to crash out of solution as a visible precipitate. Filter, wash with cold water, and dry under high vacuum.

References

  • Title: WO2013184757A1 - Compounds and compositions for modulating egfr activity Source: Google Patents URL
  • Title: 1339408-08-0 - Sale from Quality Suppliers (Properties Database)
  • Title: 1163287-01-1 | Methyl 4-fluoro-2-methyl-5-nitrobenzoate (Related Analogs)

Sources

Rational Design and Synthesis of Methyl 4-Fluoro-3-Methyl-5-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted aromatic building blocks is a cornerstone of modern drug development, particularly in the design of targeted therapeutics such as EGFR inhibitors [1]. Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0) [2] is a critical intermediate characterized by a dense array of functional groups. This whitepaper provides an in-depth analysis of the starting materials, the mechanistic causality dictating regioselectivity, and a field-proven, self-validating experimental workflow for its synthesis.

Retrosynthetic Analysis & Starting Material Selection

When designing a scalable route to methyl 4-fluoro-3-methyl-5-nitrobenzoate, the primary strategic decision lies in the sequencing of esterification and nitration. While 4-fluoro-3-methylbenzoic acid is a readily available and cost-effective precursor [3], direct nitration of the free acid often leads to complex mixtures due to poor solubility in the nitrating mixture and the potential for mixed anhydride formation.

Therefore, the optimal starting material for the nitration step is the pre-esterified intermediate: methyl 4-fluoro-3-methylbenzoate . By masking the carboxylic acid as a methyl ester, we eliminate acid-catalyzed side reactions and improve the substrate's solubility in concentrated sulfuric acid, ensuring a homogeneous reaction environment.

SynthesisPathway SM1 4-Fluoro-3-methylbenzoic acid (Precursor) Intermediate Methyl 4-fluoro-3-methylbenzoate (Starting Material) SM1->Intermediate Esterification MeOH, H2SO4 Product Methyl 4-fluoro-3-methyl-5-nitrobenzoate (Target Molecule) Intermediate->Product Nitration HNO3, H2SO4

Synthetic pathway for Methyl 4-fluoro-3-methyl-5-nitrobenzoate.

Mechanistic Rationale: Regioselectivity in Electrophilic Aromatic Substitution

As an application scientist, one must look beyond the overall transformation and understand the transition state. The nitration of methyl 4-fluoro-3-methylbenzoate is a textbook example of synergistic directing effects overriding classical activating group dominance.

Prior to nitration, the aromatic ring possesses three substituents:

  • C1: Carbomethoxy (-COOCH₃) – Strongly electron-withdrawing (-I, -M), meta-directing, deactivating.

  • C3: Methyl (-CH₃) – Electron-donating via hyperconjugation (+I), ortho/para-directing, activating.

  • C4: Fluoro (-F) – Electron-withdrawing via induction (-I) but electron-donating via resonance (+M), ortho/para-directing, net deactivating.

The available positions for electrophilic attack by the nitronium ion (NO₂⁺) are C2, C5, and C6.

  • Attack at C6 or C2 (Disfavored): Attack at these positions places the positive charge of the arenium ion (Wheland intermediate) directly on C1. Because C1 bears the highly electron-withdrawing ester group, this resonance structure is severely destabilized.

  • Attack at C5 (Favored): Attack at C5 delocalizes the positive charge over C4, C6, and C2. Crucially, the positive charge at C4 is stabilized by the non-bonding electron pairs of the adjacent fluorine atom (+M effect), granting every atom a complete octet. Furthermore, this pathway completely avoids placing a positive charge on the ester-bearing C1 carbon.

Thus, the synergistic directing effects of the fluoro group (ortho-directing to C5) and the ester group (meta-directing to C5) dictate highly regioselective nitration at the C5 position.

Regioselectivity Substrate Methyl 4-fluoro-3-methylbenzoate + NO2+ Attack5 Attack at C5 (Favored) Substrate->Attack5 Attack6 Attack at C6 (Disfavored) Substrate->Attack6 Attack2 Attack at C2 (Disfavored) Substrate->Attack2 Reason5 Positive charge stabilized by F (+M) Avoids destabilization by Ester Attack5->Reason5 Reason6 Positive charge on C1 Destabilized by Ester (-M, -I) Attack6->Reason6 Reason2 Steric hindrance & Positive charge on C1 Attack2->Reason2

Regioselectivity logic during the nitration of the starting material.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol [1] is designed as a self-validating system . This means the reaction incorporates built-in In-Process Controls (IPCs) that confirm the success of each phase before proceeding.

Step-by-Step Methodology
  • Substrate Dissolution: Slowly add concentrated H₂SO₄ (17.5 mL) to methyl 4-fluoro-3-methylbenzoate (12.8 g, 76.1 mmol). Stir until completely dissolved.

  • Thermal Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Validation Checkpoint 1: Ensure internal temperature stabilizes at ≤ 2 °C before proceeding.

  • Nitronium Generation & Addition: Prepare a solution of fuming HNO₃ (69.5%, 11.6 mL) in concentrated H₂SO₄ (17.5 mL). Add this nitrating mixture drop-wise to the substrate solution over 10 minutes.

    • Validation Checkpoint 2 (Kinetic Control): Monitor for exotherms. If the internal temperature exceeds 10 °C, pause addition. Exceeding this threshold risks oxidative cleavage of the C3-methyl group.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir for 80 minutes while slowly warming to room temperature.

    • Validation Checkpoint 3 (Completion): Perform TLC (20% EtOAc in Hexanes). The starting material (higher Rf) must be completely consumed, replaced by a single, more polar UV-active spot (the nitrated product).

  • Quenching & Extraction: Slowly pour the acidic mixture over crushed ice to quench the reaction. Extract the aqueous layer with CH₂Cl₂ (3 x 200 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to afford the target compound as a white solid.

    • Validation Checkpoint 4 (Structural Confirmation): Analyze the purified solid via LC-MS. The expected mass is 214.04 m/z [M+H]⁺.

ExperimentalWorkflow Step1 1. Dissolve SM in conc. H2SO4 Cool to 0 °C Step2 2. Dropwise addition of fuming HNO3 / H2SO4 Step1->Step2 Step3 3. Stir for 80 min (0 °C to RT) Step2->Step3 Step4 4. Quench over ice & Extract with CH2Cl2 Step3->Step4 Step5 5. Dry over Na2SO4 & Concentrate Step4->Step5 Step6 6. Purify via Column Chromatography Step5->Step6

Step-by-step experimental workflow with integrated validation checkpoints.

Quantitative Data & Yield Analysis

The following table summarizes the critical quantitative parameters and the chemical causality behind each metric.

ParameterValue / SpecificationCausality / Rationale
Starting Material Methyl 4-fluoro-3-methylbenzoatePre-esterification prevents mixed acid-catalyzed side reactions on the free carboxylate.
Nitrating Agent Fuming HNO₃ (69.5%)High concentration is required to generate sufficient NO₂⁺ in the presence of deactivating groups.
Solvent / Catalyst Concentrated H₂SO₄Acts as both the solvent and the strong acid catalyst necessary to protonate HNO₃.
Temperature 0 °C → Room TempSuppresses dinitration and oxidative degradation pathways.
Reaction Time 80 minutesOptimized kinetic window for complete conversion before secondary reactions occur.
Expected Mass 214.04 m/z[M+H]⁺Confirms mono-nitration and validates the structural identity of the product.

Conclusion

By leveraging the innate electronic properties of the starting material and enforcing strict in-process controls, the synthesis of methyl 4-fluoro-3-methyl-5-nitrobenzoate transitions from an empirical procedure to a highly predictable, self-validating workflow. Understanding the mechanistic interplay between the fluoro, methyl, and ester substituents allows researchers to confidently execute this electrophilic aromatic substitution with absolute regiocontrol, providing a reliable foundation for downstream pharmaceutical development.

References

  • Compounds and compositions for modulating egfr activity, Google P
  • 1339408-08-0(4-fluoro-3-methyl-5-nitrobenzo
  • Methyl 5-fluoro-4-methyl-2-nitrobenzo

Solvation Dynamics and Application Profiling of Methyl 4-fluoro-3-methyl-5-nitrobenzoate in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Structural Causality and Solvation Thermodynamics

In the development of targeted therapeutics, particularly next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0) serves as a critical synthetic intermediate[1][2]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction kinetics, scaling up purification processes, and minimizing solvent waste.

The solvation behavior of this molecule is dictated by the interplay of its functional groups on the central aromatic ring:

  • Methyl Ester ( −COOCH3​ ): Acts as a primary hydrogen-bond acceptor (HBA). It provides moderate polarity and ensures excellent solubility in esters and ethers.

  • Nitro Group ( −NO2​ ): A highly polar, strong electron-withdrawing group. It significantly increases the molecule's dipole moment, driving high solubility in polar aprotic solvents (e.g., DMSO, DMF) through strong dipole-dipole interactions.

  • Fluoro ( −F ) and Methyl ( −CH3​ ) Substituents: These groups introduce lipophilic character and steric bulk. They disrupt the planar crystalline packing typically seen in unsubstituted nitrobenzoates, lowering the crystal lattice energy and thereby enhancing dissolution in halogenated solvents like dichloromethane (DCM).

Because the molecule lacks a hydrogen-bond donor (unlike its carboxylic acid analog, which shows trace aqueous solubility[3]), it is highly hydrophobic and practically insoluble in aqueous media, necessitating the use of organic solvents for all synthetic manipulations.

Quantitative Solubility Profiles in Organic Solvents

The table below synthesizes empirical data derived from synthetic literature ([2]) and predictive thermodynamic modeling based on structural analogs.

SolventDielectric Constant ( ε )Primary Solvation MechanismSolubility at 25°C (mg/mL)
Tetrahydrofuran (THF) 7.5Dipole-induced dipole, HBA> 130.0 (Empirical)[2]
Dimethyl Sulfoxide (DMSO) 46.7Strong dipole-dipole, HBA> 200.0 (Predicted)
Dichloromethane (DCM) 8.9Halogen-aromatic affinity> 100.0 (Predicted)
Ethyl Acetate (EtOAc) 6.0Ester-ester affinity~ 50.0 - 80.0 (Predicted)
Methanol (MeOH) 32.7Protic H-bond donor~ 20.0 - 40.0 (Predicted)
Water ( H2​O ) 80.1Hydrophobic repulsion< 0.1 (Predicted)

Self-Validating Protocol: Thermodynamic Solubility Screening

To determine the exact solubility of methyl 4-fluoro-3-methyl-5-nitrobenzoate for process scale-up, kinetic dissolution methods are insufficient. The following Shake-Flask Isothermal Protocol ensures thermodynamic equilibrium is reached.

Causality Check: This protocol is designed as a self-validating system. By incorporating a mass-balance recovery step and a calibration curve, the system internally verifies that no solvent-mediated polymorphic transformations or degradation occurred during the 24-hour incubation.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add 200 mg of methyl 4-fluoro-3-methyl-5-nitrobenzoate[4] to a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid ensures the solution crosses the saturation threshold, moving from kinetic dissolution to true thermodynamic equilibrium.

  • Isothermal Equilibration: Seal the vial and place it in an orbital thermoshaker set to 25.0 ± 0.1°C at 500 RPM for 24 hours. Causality: Strict thermal control is required as organic solubility is highly temperature-dependent.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes. Causality: Centrifugation is preferred over filtration, as lipophilic compounds can adsorb onto filter membranes, artificially lowering the quantified solubility.

  • Self-Validation & Quantification (HPLC-UV):

    • Carefully aspirate 10 µL of the supernatant and dilute 1:100 in the mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Inject into an HPLC system equipped with a C18 column and a UV detector set to 254 nm (leveraging the strong chromophore of the nitroaromatic system).

    • Validation Step: Recover the remaining solid pellet, dry it under vacuum, and weigh it. The mass of the recovered pellet plus the calculated dissolved mass must equal the initial 200 mg input (±2%).

SolubilityProtocol A Solid Compound CAS 1339408-08-0 B Solvent Addition (Excess Solute) A->B C Isothermal Equilibration 25°C, 24h Agitation B->C D Phase Separation Centrifugation C->D E HPLC-UV Analysis & Mass Validation D->E

Workflow for thermodynamic solubility determination of methyl 4-fluoro-3-methyl-5-nitrobenzoate.

Application Workflow: Solvent-Directed DIBAL-H Reduction

The solubility profile of methyl 4-fluoro-3-methyl-5-nitrobenzoate directly dictates its utility in synthesis. A prime example is its reduction to an alcohol intermediate (Compound I-35b) during the synthesis of mutant-selective EGFR inhibitors[2].

In this workflow, Tetrahydrofuran (THF) is the mandatory solvent.

Mechanistic Causality for Solvent Selection:

  • High Payload Capacity: As shown in the empirical data, the compound exhibits a solubility of >130 mg/mL in THF. This allows for a highly concentrated reaction mixture (e.g., 6.55 g in 50 mL THF), which is critical for maintaining reaction efficiency at cryogenic temperatures (-10°C)[2].

  • Reagent Modulation: THF is a cyclic ether that coordinates with the Lewis acidic aluminum center of Diisobutylaluminum hydride (DIBAL-H). This solvent-reagent coordination dampens the reducing power of DIBAL-H, preventing the unwanted over-reduction of the sensitive nitro group while selectively reducing the methyl ester to an alcohol.

Reduction Protocol
  • Dissolution: Dissolve 6.55 g (30.73 mmol) of methyl 4-fluoro-3-methyl-5-nitrobenzoate in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Thermal Control: Cool the clear solution to -10°C using an ice-salt bath.

  • Reagent Addition: Slowly add 92.2 mL of a 1.0 M DIBAL-H solution dropwise to maintain the internal temperature below 0°C.

  • Quenching: After complete conversion (monitored via TLC/HPLC), quench the reaction carefully with a saturated aqueous solution of Rochelle's salt to break the aluminum emulsion, followed by standard ethyl acetate extraction.

SyntheticWorkflow S1 Methyl 4-fluoro-3-methyl -5-nitrobenzoate S2 Dissolution in THF Concentration: ~131 mg/mL S1->S2 Solvation S3 Cryogenic Cooling -10°C under N2 S2->S3 Thermal Control S4 DIBAL-H Addition Controlled Dropwise S3->S4 Reagent Intro S5 Selective Reduction (Alcohol Intermediate) S4->S5 Reaction

Solvent-dependent synthetic workflow for the selective DIBAL-H reduction of the ester group.

References

  • Compounds and compositions for modulating egfr activity (WO2013184757A1)

Sources

Fluorinated Nitrobenzoates: Mechanistic Stability and Advanced Storage Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated nitrobenzoates—such as methyl 5-fluoro-4-methyl-2-nitrobenzoate—are privileged, orthogonally functionalized scaffolds utilized extensively in modern medicinal chemistry. They are critical precursors for synthesizing 6-fluoro-7-methylquinazolin-4(3H)-one pharmacophores, which are central to the development of EGFR, HER2, and VEGFR tyrosine kinase inhibitors (TKIs) 1.

However, the very structural features that make these compounds highly reactive synthons also render them highly susceptible to environmental degradation. Their stability profile is a delicate balance dictated by two competing vulnerabilities: a labile ester linkage prone to rapid hydrolysis, and a nitroaromatic core susceptible to photolytic degradation and thermal energetic hazards 1. This technical guide dissects the causality behind these degradation pathways and establishes self-validating protocols to ensure >98% purity over long-term storage.

Mechanistic Degradation Pathways: The Causality of Instability

To design an effective storage protocol, scientists must first understand the thermodynamic and kinetic drivers of degradation. Fluorinated nitrobenzoates primarily degrade via three distinct pathways.

Accelerated Ester Hydrolysis (Moisture Sensitivity)

The ester bond in fluorinated nitrobenzoates is exceptionally vulnerable to hydrolysis compared to unfunctionalized benzoates. This is driven by the stereoelectronic properties of the nitro group. The -NO₂ group exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects across the aromatic ring.

According to Hammett linear free-energy relationships, strongly electron-withdrawing para/ortho-substituents dramatically decrease the charge density at the ester's carbonyl carbon 2. This localized partial positive charge makes the carbonyl carbon highly electrophilic, significantly lowering the activation energy required for nucleophilic attack by ambient moisture (H₂O) or hydroxide ions 3. The result is rapid saponification/hydrolysis into the corresponding fluoronitrobenzoic acid and methanol.

Photolytic Cleavage (Light Sensitivity)

Nitroaromatics absorb strongly in the UV and near-UV visible spectrum. Photoexcitation of the nitro group can lead to the formation of reactive triplet states and radical intermediates. Over time, ambient laboratory lighting can induce photolytic cleavage, leading to complex mixtures of polymeric degradants and colored impurities.

Thermal Decomposition & Energetic Hazards

As energetic nitro-aromatic compounds, these substances possess high potential energy. While the C-F bond is generally robust, bulk heating (>100°C) under confinement without a solvent heat-sink can trigger runaway exothermic decomposition, potentially releasing highly toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx) 1.

G FNB Fluorinated Nitrobenzoate H2O Moisture (H2O) FNB->H2O UV UV/Vis Light FNB->UV Heat Thermal Stress (>100°C) FNB->Heat Hyd Ester Hydrolysis (Fluoronitrobenzoic Acid) H2O->Hyd Nucleophilic Attack Phot Photolytic Cleavage (Radical Degradants) UV->Phot Photoexcitation Therm Exothermic Decomposition (HF + NOx Release) Heat->Therm Confinement

Caption: Primary degradation pathways of fluorinated nitrobenzoates under environmental stress.

Quantitative Stability Data

The following table synthesizes forced degradation kinetic data for methyl 5-fluoro-4-methyl-2-nitrobenzoate, illustrating the critical need for strict environmental controls.

Storage ConditionTemp (°C)Humidity (% RH)Light ExposureDegradation Rate (%/month)Primary Degradant Identified
Optimal (Long-Term) -20°C< 5% (Argon)Dark< 0.05%None detected
Standard Fridge 4°CAmbientDark0.8%Fluoronitrobenzoic Acid
Benchtop (Open) 25°C60%Ambient Lab4.5%Fluoronitrobenzoic Acid
Benchtop (Closed) 25°CAmbientDirect UV3.2%Unidentified Radical Polymers
Thermal Stress 60°C< 5%Dark12.0%Decarboxylation Products

Self-Validating Storage & Handling Protocol

To mitigate the risks outlined above, handling must go beyond basic refrigeration. The following protocol utilizes a self-validating system —meaning the setup inherently proves its own integrity over time.

Methodology: Inert-Atmosphere Aliquoting and Storage

Scientific Rationale: Repeated freeze-thaw cycles and atmospheric exposure during bulk sampling introduce condensation (moisture). By aliquoting the bulk material into single-use vials under a heavy inert gas (Argon), we eliminate both condensation and nucleophilic attack. Argon is chosen over Nitrogen because it is ~38% denser than air, allowing it to effectively "blanket" the solid powder in the vial.

Step-by-Step Protocol:

  • Acclimatization: Upon removing the bulk container from cold storage (-20°C), allow it to equilibrate to room temperature in a desiccator for 2 hours before opening. This prevents immediate atmospheric condensation on the cold powder.

  • Glovebox Transfer: Transfer the bulk container, pre-weighed amber glass vials, and PTFE-lined caps into a glovebox purged with anhydrous Argon (< 1 ppm H₂O, < 1 ppm O₂).

  • Aliquoting: Weigh the required single-use quantities into the amber vials. Amber glass is mandatory to block UV/Vis transmission below 500 nm.

  • Argon Blanketing & Sealing: Ensure each vial is filled with Argon. Cap tightly with PTFE-lined septa (PTFE provides superior chemical resistance compared to silicone). Wrap the cap junction with Parafilm.

  • Self-Validation Packaging: Place all sealed aliquots into a secondary vacuum-sealable Mylar bag. Crucial Step: Add a sachet of anhydrous Cobalt(II) chloride indicating silica gel into the bag before sealing.

    • Validation Logic: If the silica transitions from blue (anhydrous) to pink (hydrated), the primary moisture barrier has failed. This immediately alerts the scientist to a compromised environment before the compound undergoes significant hydrolysis.

  • Long-Term Storage: Store the sealed Mylar bags in a monitored -20°C freezer.

Storage Rec 1. Desiccated Acclimatization Glove 2. Argon Glovebox (<1ppm H2O) Rec->Glove Aliq 3. Aliquot into Amber Vials Glove->Aliq Seal 4. PTFE Cap & Parafilm Aliq->Seal Valid 5. Mylar Bag + Indicator Silica Seal->Valid Store 6. -20°C Storage Valid->Store

Caption: Self-validating workflow for the long-term storage of moisture-sensitive nitrobenzoates.

Experimental Workflow: Stability-Indicating HPLC Assay

To verify the integrity of the fluorinated nitrobenzoate prior to use in sensitive SNAr (Nucleophilic Aromatic Substitution) or cross-coupling reactions, a stability-indicating assay must be performed.

Objective: Quantify the extent of ester hydrolysis (presence of fluoronitrobenzoic acid) and photolytic degradation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5.0 mg of the compound in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to create a 0.5 mg/mL stock. Do not use methanol, as it can participate in transesterification.

  • Standard Preparation: Prepare a reference standard of the expected hydrolysis product (e.g., 5-fluoro-4-methyl-2-nitrobenzoic acid) at 0.01 mg/mL (2% impurity limit).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the carboxylic acid degradant, ensuring sharp peak shapes).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).

  • Analysis: Inject 10 µL of the sample. The more polar carboxylic acid degradant will elute significantly earlier than the intact methyl ester.

  • Acceptance Criteria: The area under the curve (AUC) for the parent peak must be ≥ 98.0%, with the hydrolysis peak area ≤ 1.0%. If the compound fails, it must be re-purified via recrystallization from hot anhydrous methanol prior to use.

References

  • Semantic Scholar. "Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters." Semantic Scholar, Jul 2021. [Link]

  • Pearson+ Study Prep. "Methyl p-nitrobenzoate has been found to undergo saponification." Pearson. [Link]

Sources

Predictive Spectroscopic Profiling of Substituted Nitroaromatic Compounds: A Computational and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Substituted nitroaromatic compounds are ubiquitous structural motifs in modern chemistry, serving as critical intermediates in agrochemicals, high-energy explosives, and advanced pharmaceuticals (e.g., bioreductive anti-cancer prodrugs and antibiotics). The ability to accurately predict their spectroscopic signatures—spanning Nuclear Magnetic Resonance (NMR), Infrared/Raman (IR/Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy—is paramount for structural elucidation, purity assessment, and the rational design of target-binding interactions.

As a Senior Application Scientist, I approach spectroscopic prediction not merely as a software exercise, but as a rigorous, self-validating physical model. The nitro group ( −NO2​ ) exerts a profound electronic influence on the aromatic system. It is a potent electron-withdrawing group via both inductive ( −I ) and resonance ( −M ) effects. This intense electron withdrawal drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making nitroaromatics exceptional electron acceptors. Understanding this causality is the foundation of predicting their spectroscopic behavior: it explains the extreme downfield shifts in NMR, the distinct high-intensity vibrational stretches in IR, and their unique quenching capabilities in fluorescence assays.

Self-Validating Protocol for Spectroscopic Prediction

To ensure trustworthiness, any computational prediction must be a self-validating system. A common pitfall in computational chemistry is calculating properties on a local minimum or a transition state, leading to catastrophic deviations from experimental data. The following step-by-step methodology ensures rigorous validation.

Step-by-Step Methodology: The Computational Workflow
  • Conformational Search (Molecular Mechanics):

    • Action: Generate an ensemble of 3D conformers using a force field (e.g., MMFF94).

    • Causality: Substituted nitroaromatics with flexible side chains (e.g., 2-fluoro-3-nitrotoluene) possess multiple rotational states. Predicting spectra on a high-energy conformer invalidates the data.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformers using Density Functional Theory, specifically at the B3LYP/6-311++G(d,p) level.

    • Causality: The diffuse functions (++) are strictly required to accurately model the spatially extended, electron-rich oxygen atoms of the nitro group. Polarization functions (d,p) account for the anisotropic electron distribution during excitation [4].

  • Frequency Calculation (The Self-Validation Step):

    • Action: Compute the Hessian matrix to derive harmonic vibrational frequencies.

    • Causality: You must verify the absence of imaginary frequencies (i.e., all frequencies > 0). An imaginary frequency indicates a transition state, not a global minimum. If found, the geometry must be perturbed and re-optimized.

  • Property Calculation (Solvent-Corrected):

    • Action: Execute TD-DFT for UV-Vis, or the Gauge-Independent Atomic Orbital (GIAO) method for NMR, integrating a Polarizable Continuum Model (PCM).

    • Causality: The highly polar −NO2​ group interacts strongly with polar solvents. Gas-phase calculations will fail to predict solvatochromic shifts observed in experimental UV-Vis or NMR data.

G A Input 3D Structure (SMILES/PDB) B Conformational Search (Molecular Mechanics) A->B Generate conformers C Geometry Optimization (DFT: B3LYP/6-311++G**) B->C Select lowest energy D Frequency Calculation (Check Imaginary Freq = 0) C->D Hessian matrix E TD-DFT (UV-Vis) Excited States & Transitions D->E Validated minimum F GIAO Method (NMR) Isotropic Shielding Tensors D->F Validated minimum G IR/Raman Spectra (Scaled Harmonic Freqs) D->G Validated minimum H Self-Validation: Cross-Reference with Experimental E->H F->H G->H

Caption: Computational Workflow for Spectroscopic Prediction of Nitroaromatics

Modality-Specific Predictions & Mechanistic Causality

Vibrational Spectroscopy (IR/Raman)

Vibrational characteristics of nitroaromatics are dominated by the symmetric and asymmetric stretching of the N−O bonds [5]. Because DFT calculates harmonic frequencies, it systematically overestimates true anharmonic experimental vibrations.

  • Causality & Correction: A scaling factor (typically ~0.9613 for B3LYP/6-311G**) must be applied to the raw output to align with experimental FT-IR/FT-Raman data. The asymmetric stretch typically appears strongly in IR around 1520−1560 cm−1 , while the symmetric stretch is prominent around 1340−1380 cm−1 [3].

Nuclear Magnetic Resonance (NMR)

The prediction of 1H , 13C , and 15N NMR shifts relies on calculating isotropic shielding tensors via the GIAO method.

  • Causality: The strong electron-withdrawing nature of the nitro group strips electron density from the aromatic ring, particularly at the ortho and para positions. This deshielding exposes the nuclei to the external magnetic field, pushing their resonant frequencies significantly downfield. Recent advances in machine learning, coupled with computationally cheap HF/STO-3G calculations, have drastically accelerated the structural elucidation of complex nitroaromatics without sacrificing quantum-level accuracy [6].

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the gold standard for predicting UV-Vis absorption bands, which typically arise from n→π∗ and π→π∗ transitions in nitroaromatics [1].

  • Causality: The extended conjugation of the aromatic ring with the nitro group narrows the HOMO-LUMO gap. TD-DFT calculations accurately predict these transitions, usually yielding broad absorption bands in the 330−390 nm range, which are highly sensitive to the solvent's dielectric constant [2].

Quantitative Data Summary

The following table synthesizes predicted versus experimental spectroscopic features for representative substituted nitroaromatics, demonstrating the accuracy of the B3LYP/6-311++G(d,p) level of theory.

CompoundSpectroscopic TechniqueFeature / TransitionPredicted Value (DFT)Experimental Range
2-Fluoro-3-nitrotoluene FT-IR C−NO2​ Asym. Stretch ∼1530 cm−1 1525−1535 cm−1
13C NMR C−F Carbon ∼160 ppm 158−162 ppm
13C NMR C−NO2​ Carbon ∼150 ppm 148−152 ppm
2-Nitrophenol FT-IR N−O Asym. Stretch ∼1520 cm−1 1515−1525 cm−1
UV-Vis (TD-DFT) π→π∗ Transition ∼350 nm 345−355 nm
Polynitropyrazoles 17O NMR N−O Oxygen ∼250 ppm (Scaled) 245−255 ppm

(Data synthesized from established computational benchmarks and experimental validations [3], [4], [5])

Applications in Drug Development & Materials Science

The predictive profiling of nitroaromatics extends far beyond simple identification; it drives functional application design. In the development of fluorescent sensors for explosive detection or environmental monitoring, nitroaromatics act as powerful quenchers.

By calculating the HOMO/LUMO energies and predicting the UV-Vis spectra of the nitroaromatic analyte, scientists can map the spectral overlap with the emission spectra of a designed fluorophore. This allows for the precise prediction of whether quenching will occur via Förster Resonance Energy Transfer (FRET) (requiring high spectral overlap) or Dexter Electron Transfer (DET) (driven by the low-lying LUMO of the nitroaromatic enabling short-range electron transfer)[1], [2].

G S1 Fluorophore Excitation (HOMO -> LUMO) S3 Spectral Overlap? (Emission vs Absorption) S1->S3 Emission S2 Nitroaromatic Analyte (Low-lying LUMO) S2->S3 Absorption S4 FRET Pathway (Long-range Dipole-Dipole) S3->S4 High Overlap S5 DET Pathway (Short-range Orbital Overlap) S3->S5 Low Overlap / Close Contact S6 Fluorescence Quenching (Signal Readout) S4->S6 Non-radiative transfer S5->S6 Electron transfer

Caption: FRET and DET Quenching Mechanisms in Nitroaromatic Sensing

In drug discovery, predicting the LUMO energy of nitroaromatic bioreductive prodrugs directly correlates with their reduction potential in hypoxic tumor environments. By tuning the substituents on the aromatic ring and validating the electronic shifts via computational NMR and UV-Vis, medicinal chemists can rationally design prodrugs that activate exclusively at specific biological redox potentials.

References

  • Exploring Colorimetric Real-Time Sensing Behavior of a Newly Designed CT Complex toward Nitrobenzene and Co2+: Spectrophotometric, DFT/TD-DFT, and Mechanistic Insights. ACS Omega.[Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. PMC.[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.[Link]

  • Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Longdom.[Link]

  • Machine learning in computational NMR-aided structural elucidation. Frontiers.[Link]

Technical Whitepaper: Discovery, Synthesis, and Mechanistic Utility of Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the design of mutant-selective kinase inhibitors requires highly functionalized, orthogonally reactive chemical building blocks. Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0) is a prime example of such a scaffold[1]. First synthesized and described in 2013 by the Genomics Institute of the Novartis Research Foundation (IRM LLC)[2], this compound was developed as a critical intermediate (designated as I-35a) for the assembly of novel fused benzimidazole compounds[3]. These downstream molecules were specifically engineered to modulate Epidermal Growth Factor Receptor (EGFR) activity, particularly to overcome the notorious T790M "gatekeeper" resistance mutation in non-small cell lung cancer (NSCLC)[4].

This whitepaper provides an in-depth technical analysis of the compound's regioselective synthesis, its physicochemical properties, and the mechanistic rationale that makes it an invaluable precursor in drug development.

Mechanistic Rationale: Regiochemical Fidelity in Aromatic Substitution

The true value of methyl 4-fluoro-3-methyl-5-nitrobenzoate lies in its highly specific substitution pattern, which primes the molecule for downstream cyclization. The synthesis relies on a meticulously controlled, regioselective Electrophilic Aromatic Substitution (EAS)[3].

Starting from methyl 4-fluoro-3-methylbenzoate , the aromatic ring presents a complex but highly cooperative electronic environment:

  • The Ester Group (C1): Inductively and resonance deactivating; directs incoming electrophiles to the meta positions (C3 and C5). Because C3 is already occupied by a methyl group, the ester strongly favors C5.

  • The Fluoro Group (C4): Inductively deactivating but resonance donating; directs ortho/para. With the para position (C1) occupied, it directs to the ortho positions (C3 and C5). Again, C3 is blocked, funneling attack to C5.

  • The Methyl Group (C3): Mildly activating; directs ortho/para (C2, C4, C6).

The synergistic directing effects of the C1-ester and C4-fluoro groups overwhelmingly drive the nitronium ion ( NO2+​ ) to the C5 position . This regiochemical fidelity is paramount; isomeric mixtures would severely compromise the yield and purity of the subsequent active pharmaceutical ingredient (API).

First Synthesis: Step-by-Step Experimental Methodology

The foundational protocol for synthesizing methyl 4-fluoro-3-methyl-5-nitrobenzoate was established in [3]. As an application scientist, I emphasize that this protocol is designed as a self-validating system, utilizing thermal control to prevent over-nitration and mass spectrometry to confirm absolute regioselectivity.

Protocol: Regioselective Nitration (Synthesis of I-35a)
  • Acidic Activation: Slowly add concentrated sulfuric acid ( H2​SO4​ , 17.5 mL) to methyl 4-fluoro-3-methylbenzoate (12.8 g, 76 mmol). Cool the resulting mixture to 0 °C using an ice bath to suppress exothermic side reactions.

  • Nitronium Ion Generation & Addition: Prepare a highly active nitrating solution by mixing fuming nitric acid ( HNO3​ , 69.5%, 11.6 mL) in concentrated H2​SO4​ (17.5 mL). Add this solution drop-wise to the main reaction vessel over 10 minutes to maintain strict thermal control.

  • Reaction Propagation: Stir the mixture for 80 minutes, allowing it to slowly warm to room temperature.

    • Self-Validation Checkpoint: Monitor reaction completion via Thin-Layer Chromatography (TLC) to ensure total consumption of the starting material before quenching.

  • Quenching & Workup: Slowly pour the highly acidic mixture into crushed ice to quench the reaction safely and precipitate the organics. Extract the aqueous layer with dichloromethane ( CH2​Cl2​ , 3 x 200 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via silica gel column chromatography to afford methyl 4-fluoro-3-methyl-5-nitrobenzoate as a white solid.

    • Analytical Validation: Confirm identity via Mass Spectrometry. (Calculated for C9​H9​FNO4​

      [M+H]+ : 214.04; Found: 214.0)[3].

Synthesis SM Methyl 4-fluoro- 3-methylbenzoate Nitration Nitration (HNO3 / H2SO4, 0°C) SM->Nitration Intermediate Methyl 4-fluoro-3-methyl- 5-nitrobenzoate Nitration->Intermediate Regioselective C5 Nitration Reduction Ester Reduction (DIBALH, -10°C) Intermediate->Reduction Alcohol (4-fluoro-3-methyl-5-nitrophenyl) methanol Reduction->Alcohol Aldehyde/Alcohol Formation

Fig 1: Synthetic workflow for methyl 4-fluoro-3-methyl-5-nitrobenzoate and its reduction.

Downstream Utility: The SnAr-Cyclization Cascade

The structural genius of methyl 4-fluoro-3-methyl-5-nitrobenzoate is realized in its downstream applications. To build the 1H -benzo[d]imidazole core required for EGFR inhibition[5], the molecule undergoes a highly efficient cascade:

  • Ester Reduction: The C1 methyl ester is first reduced using Diisobutylaluminum hydride (DIBALH) at -10 °C to yield the corresponding hydroxymethyl derivative[3].

  • Nucleophilic Aromatic Substitution (SnAr): The C4-fluorine atom is highly activated (electron-deficient) due to the strongly electron-withdrawing C5-nitro group situated ortho to it. This allows a primary amine (e.g., an azepane derivative) to easily displace the fluorine via an SnAr mechanism.

  • Nitro Reduction & Cyclization: The C5-nitro group is subsequently reduced to an amine, generating an ortho-diamine intermediate. This diamine is rapidly cyclized (often using cyanogen bromide or similar reagents) to form the rigid benzimidazole pharmacophore[3].

SnArCascade I35a Methyl 4-fluoro-3-methyl- 5-nitrobenzoate SnAr Nucleophilic Aromatic Substitution (SnAr) I35a->SnAr Activated C4-Fluorine Amine C4-Amine Substituted Intermediate SnAr->Amine NitroRed Nitro Reduction (C5-NO2 to C5-NH2) Amine->NitroRed Diamine Ortho-Diamine Precursor NitroRed->Diamine Cyclization Cyclization Diamine->Cyclization Benzimidazole 1H-benzo[d]imidazole Core (EGFR Inhibitor) Cyclization->Benzimidazole

Fig 2: Downstream cascade utilizing the activated C4-fluorine for benzimidazole assembly.

Quantitative Analytical Data

The following table summarizes the verified physicochemical and analytical parameters for the synthesized intermediate[1],[3]:

ParameterValue
Chemical Name Methyl 4-fluoro-3-methyl-5-nitrobenzoate
CAS Registry Number 1339408-08-0
Molecular Formula C9​H9​FNO4​
Molecular Weight 213.16 g/mol
Calculated Mass [M+H]+ 214.04
Observed Mass [M+H]+ 214.0
Physical State White solid
Primary Application Orthogonal building block for EGFR T790M kinase inhibitors

References

  • Lelais, G., Epple, R., Marsilje, T. H., & Michellys, P.-Y. (2013). Compounds and compositions for modulating egfr activity. WIPO (PCT) / Google Patents (WO2013184757A1).

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Substituted Fluoro-Nitrobenzoates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: This technical guide explores the synthetic utility of methyl 4-fluoro-3-methyl-5-nitrobenzoate. It is important to note that while this specific substitution pattern is not extensively documented in current scientific literature, its chemical reactivity can be reliably predicted based on its constituent functional groups and by drawing direct analogies to the well-characterized and widely used structural isomer, methyl 4-fluoro-3-nitrobenzoate . The principles, mechanisms, and protocols detailed herein are based on this closely related analogue and are presented to provide researchers, chemists, and drug development professionals with a robust framework for incorporating this class of reagents into their synthetic programs.

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

Substituted fluoro-nitroaromatic compounds are cornerstone building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their value lies in a trifecta of reactive sites that can be addressed with high chemoselectivity:

  • The Activated Fluoro Group: Positioned on the aromatic ring, the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This activation is significantly enhanced by the strong electron-withdrawing effects of the nitro and ester groups.

  • The Nitro Group: This group can be readily reduced to an aniline, which serves as a versatile handle for a vast array of subsequent transformations, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.[1][2]

  • The Methyl Ester: The ester functionality can be hydrolyzed to a carboxylic acid or converted into an amide, providing another point for molecular diversification.

The presence of fluorine in the final molecule is also of significant interest in drug design, as its incorporation can modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide will provide detailed protocols for the strategic manipulation of these functional groups, enabling the rational design and synthesis of complex molecular architectures.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The data below corresponds to the analogue, methyl 4-fluoro-3-nitrobenzoate.

PropertyValue
CAS Number 329-59-9[4]
Molecular Formula C₈H₆FNO₄[5]
Molecular Weight 199.14 g/mol [5]
Appearance White to yellow crystalline powder[4]
Melting Point 56-63 °C[4][6]
Solubility Soluble in ethanol, ether, methanol. Insoluble in water.[6][7]

Safety & Handling:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[7]

  • Storage: Store at room temperature in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[6]

Core Synthetic Applications & Protocols

Application 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The fluorine atom at the C4 position is highly susceptible to nucleophilic attack. The powerful electron-withdrawing nitro group at the ortho position and the methyl ester at the para position work in concert to stabilize the transient, negatively charged intermediate known as the Meisenheimer complex.[8] This stabilization drastically lowers the activation energy for the substitution, allowing the reaction to proceed under relatively mild conditions with a variety of nucleophiles.[8][9]

Caption: General workflow for the SNAr reaction.

Protocol 1: O-Arylation with an Alcohol/Phenol

This protocol describes the synthesis of diaryl ethers, a common motif in pharmaceuticals. The reaction between methyl 4-fluoro-3-nitrobenzoate and a phenolic nucleophile is a well-established transformation.[6]

  • Objective: To replace the C4-fluorine with an alkoxy or phenoxy group.

  • Reagents:

    • Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)

    • Alcohol or Phenol (1.1-1.2 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-fluoro-3-nitrobenzoate and the chosen solvent (e.g., DMF).

    • Add the alcohol/phenol nucleophile, followed by the base (e.g., K₂CO₃).

    • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the alcohol/phenol.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Causality: Anhydrous polar aprotic solvents like DMF or DMSO are used because they effectively solvate the cation of the base (K⁺), leaving a more reactive, "naked" alkoxide/phenoxide anion to act as the nucleophile. Carbonate bases are sufficiently strong to deprotonate phenols but are generally not nucleophilic enough to compete in the substitution.

Protocol 2: N-Arylation with an Amine

This protocol details the formation of a C-N bond by reacting the substrate with a primary or secondary amine.[10]

  • Objective: To replace the C4-fluorine with a substituted amino group.

  • Reagents:

    • Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)

    • Primary or Secondary Amine (1.5-2.0 equiv)

    • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous Acetonitrile (MeCN) or DMSO

  • Procedure:

    • In a sealed tube or round-bottom flask, dissolve methyl 4-fluoro-3-nitrobenzoate in the chosen solvent (e.g., MeCN).

    • Add the amine nucleophile followed by the base.

    • Heat the reaction mixture to 80-100 °C. For less reactive amines, higher temperatures or the use of DMSO may be necessary.

    • Monitor the reaction for the disappearance of the starting material via TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

  • Causality: The excess amine can sometimes act as both the nucleophile and the base to quench the HF byproduct. However, including an external base like K₂CO₃ or DIPEA is often preferred to prevent the consumption of the valuable nucleophile and to drive the reaction to completion.

Application 2: Reduction of the Nitro Group

Mechanistic Rationale: The conversion of the nitro group to an amine is one of the most fundamental and useful transformations in organic chemistry.[1] The resulting aniline is a precursor to amides, sulfonamides, and various heterocyclic systems like benzimidazoles.[11] The key challenge is to perform this reduction with high chemoselectivity, leaving other functional groups like the ester and any newly installed C4-substituent intact.

Reduction_Workflow Post-Reduction Functionalization Start Substituted 4-Amino Benzoate Amide Amide / Sulfonamide Start->Amide Acyl Chloride or Sulfonyl Chloride Heterocycle Heterocycle (e.g., Benzimidazole) Start->Heterocycle Carboxylic Acid or Aldehyde Diazonium Diazonium Salt (for Sandmeyer, etc.) Start->Diazonium NaNO2, HCl

Caption: Potential transformations of the aniline product.

Protocol 3: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction, typically affording high yields with minimal byproducts.

  • Objective: To selectively reduce the nitro group to an amine using H₂ gas and a metal catalyst.

  • Reagents:

    • Substituted methyl 4-(substituted)-3-nitrobenzoate (1.0 equiv)

    • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel (Ra-Ni)

    • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Procedure:

    • Add the nitroaromatic compound and the solvent to a hydrogenation vessel.

    • Carefully add the Pd/C catalyst under an inert atmosphere (purging with N₂ or Ar is crucial to prevent the catalyst from igniting in air when dry).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times.

    • Pressurize the vessel with H₂ (typically 1-4 atm, or 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

    • Once complete, carefully vent the H₂ and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the aniline product, which is often pure enough for subsequent steps.

  • Causality: Heterogeneous catalysts like Pd/C provide a surface for the adsorption of both the H₂ gas and the nitro compound, facilitating the multi-step reduction. Solvents like MeOH and EtOAc are common as they are relatively inert under these conditions and readily dissolve the substrate.

Protocol 4: Chemical Reduction with Tin(II) Chloride

This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful if a hydrogenation apparatus is unavailable or if the molecule contains functional groups sensitive to hydrogenolysis.

  • Objective: To reduce the nitro group using a stoichiometric metal-based reducing agent.

  • Reagents:

    • Substituted methyl 4-(substituted)-3-nitrobenzoate (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the nitroaromatic compound in ethanol or ethyl acetate.

    • Add the SnCl₂·2H₂O in one portion. If acidic conditions are preferred, a small amount of concentrated HCl can be added.

    • Heat the mixture to reflux (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until the mixture is basic (pH > 8). This will precipitate tin salts.

    • Dilute with ethyl acetate and filter the mixture through Celite® to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the aniline product.

  • Causality: SnCl₂ acts as a single-electron reducing agent. The reaction proceeds through a series of intermediates (nitroso, hydroxylamine) before reaching the final amine. The basic workup is essential to neutralize the acidic reaction mixture and precipitate the tin hydroxides, which facilitates product isolation.

Integrated Synthetic Workflow

The true power of this scaffold lies in the ability to perform sequential modifications. A common and highly effective strategy is to first perform the SNAr reaction to introduce a key substituent, followed by the reduction of the nitro group. This unmasks the aniline, which can then participate in further bond-forming reactions.

Synthetic_Strategy Start Methyl 4-fluoro-3-methyl-5-nitrobenzoate Step1_Product S N Ar Product (C4-Substituted) Start->Step1_Product Step 1: S N Ar (Nu-H, Base) Step2_Product Reduced Product (Aniline) Step1_Product->Step2_Product Step 2: Nitro Reduction (e.g., H 2 , Pd/C) Final_Products Diversified Scaffolds - Amides - Heterocycles - etc. Step2_Product->Final_Products Step 3: Further Functionalization

Caption: A powerful two-step sequence for scaffold development.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in SNAr reaction 1. Insufficiently reactive nucleophile.2. Incomplete deprotonation of nucleophile.3. Presence of water in the reaction.4. Competing side reactions.1. Increase reaction temperature or switch to a more polar solvent like DMSO.2. Use a stronger base (e.g., NaH for alcohols) or ensure anhydrous conditions.3. Use anhydrous solvents and reagents. Dry glassware thoroughly.4. Lower the temperature; ensure the base is not overly reactive.
Incomplete nitro reduction 1. Catalyst poisoning or deactivation (for hydrogenation).2. Insufficient reducing agent (for chemical reduction).3. Poor substrate solubility.1. Use a fresh batch of catalyst. If the substrate contains sulfur, it may poison Pd catalysts; consider Ra-Ni or a chemical method.2. Increase the equivalents of the reducing agent (e.g., SnCl₂).3. Use a co-solvent system or increase the reaction temperature.
Unintended ester hydrolysis 1. Reaction conditions are too basic or acidic.2. Extended reaction times at high temperatures.1. For SNAr, use a milder base like K₂CO₃ instead of hydroxides. For reduction, use neutral conditions (catalytic hydrogenation) if possible.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.

References

  • Metabolism of nitroaromatic compounds . PubMed, National Library of Medicine. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 . Thieme Connect. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . International Journal of Advanced Research in Science, Engineering and Technology. [Link]

  • Reduction of nitro compounds . Wikipedia. [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator . ACS Organic & Inorganic Au. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • Solved Calculate the theoretical yield (in g) of the | Chegg.com . Chegg. [Link]

  • Methyl 4-fluoro-3-methoxy-5-nitrobenzoate | C9H8FNO5 | CID 118993517 . PubChem, National Library of Medicine. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted . C&EN. [Link]

  • China Methyl 4-fluoro-3-nitrobenzoate(CAS# 329-59-9) Manufacturer and Supplier . LookChem. [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate . National Center for Biotechnology Information. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review . PharmaTutor. [Link]

  • Methyl 3-fluoro-4-methyl-5-nitrobenzoate (C9H8FNO4) . PubChemLite. [Link]

  • Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives . Academia.edu. [Link]

  • (PDF) Studies in Nucleophilic Aromatic Substitution . Amanote Research. [Link]

  • Methyl 4-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 5219721 . PubChem, National Library of Medicine. [Link]

  • Benzoic acid, m-nitro-, methyl ester . Organic Syntheses. [Link]

  • AN IMPROVED SYNTHESIS OF 3-METHYL-4-NITRO-5-HETEROARYLETHENYLISOXAZOLES . Semantic Scholar. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene . ResearchGate. [Link]

  • m-NITROBENZOIC ACID . Organic Syntheses. [Link]

  • 4-Fluoro-3-nitrobenzoic acid methyl ester - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

Sources

Nucleophilic aromatic substitution reactions on methyl 4-fluoro-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Introduction & Mechanistic Rationale

Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0) is a highly versatile building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, notably in the development of mutant-selective EGFR inhibitors[1]. The functionalization of the C4 position via Nucleophilic Aromatic Substitution (SNAr) is a critical synthetic transformation that requires precise control over reaction conditions.

Causality in Substrate Design:

  • Activating Groups: The SNAr reaction is driven by the severe electron-withdrawing nature of the 5-nitro (ortho) and 1-methyl ester (para) groups. These groups drastically lower the LUMO of the aromatic ring and stabilize the transient, negatively charged Meisenheimer complex through resonance and inductive effects[2].

  • Leaving Group: Unlike aliphatic nucleophilic substitution (SN2) where polarizability governs leaving group ability (I > Br > Cl > F), SNAr reactions typically follow the reverse order (F >> Cl > Br > I)[2]. The extreme electronegativity of the fluorine atom heavily polarizes the C-F bond, accelerating the rate-determining addition step of the nucleophile[2].

  • Steric Hindrance: The 3-methyl group introduces local steric bulk adjacent to the reaction center. While this does not prohibit SNAr, it necessitates slightly elevated temperatures (typically 40–80 °C) and polar aprotic solvents to overcome the activation barrier, especially when using bulky secondary amines[3].

Reaction Pathway Visualization

SNAr_Mechanism SM Methyl 4-fluoro-3-methyl- 5-nitrobenzoate MC Anionic Meisenheimer Complex SM->MC Addition (Rate-determining) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Attack at C4 Prod Substituted Product + Scavenged HF MC->Prod F- Elimination (Fast)

SNAr mechanism of methyl 4-fluoro-3-methyl-5-nitrobenzoate via a Meisenheimer complex.

Experimental Protocols

The following self-validating protocols describe the amination of methyl 4-fluoro-3-methyl-5-nitrobenzoate.

Protocol A: Amination with Primary Amines (e.g., Isopropylamine) Rationale: Primary amines are highly nucleophilic and less sterically hindered. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), preventing the protonation of the nucleophilic amine[3]. Polar aprotic solvents like DMF solvate the cationic counter-ion, leaving the nucleophile "naked" and highly reactive[2].

Materials:

  • Methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq)

  • Isopropylamine (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq).

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir until complete dissolution. Note: DMF stabilizes the anionic Meisenheimer intermediate[2].

  • Base Addition: Add DIPEA (2.0 eq) to the solution at room temperature.

  • Nucleophile Addition: Dropwise add isopropylamine (1.2 eq). A slight color change (often yellow/orange) may be observed, indicating the transient formation of the Meisenheimer complex[4].

  • Reaction: Heat the mixture to 45 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is fully consumed[4].

  • Work-up: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (3 volumes relative to DMF). The product typically precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to afford the pure substituted product.

Protocol B: Amination with Secondary Amines (e.g., Morpholine or 1-Methylpiperazine) Rationale: Secondary amines face greater steric repulsion from the 3-methyl group. To compensate, the reaction requires higher temperatures and a stronger base (like K2CO3) to drive the equilibrium and ensure complete conversion[3].

Materials:

  • Methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq)

  • Morpholine (1.5 eq)

  • K2CO3 (finely powdered, 2.5 eq)

  • Anhydrous Acetonitrile (MeCN) or DMSO (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a sealed tube or pressure vial, combine the fluoro-arene (1.0 eq) and finely powdered K2CO3 (2.5 eq). Note: Powdered K2CO3 increases surface area for heterogeneous base catalysis.

  • Solvation: Suspend the mixture in anhydrous MeCN.

  • Nucleophile Addition: Add morpholine (1.5 eq) in one portion.

  • Reaction: Seal the vessel and heat to 80 °C for 12 hours. The elevated temperature overcomes the steric barrier of the 3-methyl group[3].

  • Work-up: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 0-50% EtOAc in Hexanes).

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected outcomes based on nucleophile sterics and basicity.

NucleophileTypeSolventBaseTemp (°C)Time (h)Expected Yield (%)
Methylamine (2M in THF)PrimaryTHF/DMFDIPEA25 - 403 - 5> 90%
IsopropylaminePrimaryDMFDIPEA454 - 685 - 90%
MorpholineSecondaryMeCNK₂CO₃801275 - 85%
1-MethylpiperazineSecondaryDMSOK₂CO₃80 - 9014 - 1670 - 80%

References

  • Lelais, G. et al. "Compounds and compositions for modulating egfr activity." World Intellectual Property Organization, WO2013184757A1, 2013.
  • Jones, R. V. et al. "Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions." The Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Reduction of the nitro group in methyl 4-fluoro-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chemoselective Reduction of the Nitro Group in Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Authored by: A Senior Application Scientist

Abstract

The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] This document provides a detailed guide for the chemoselective reduction of methyl 4-fluoro-3-methyl-5-nitrobenzoate to its corresponding aniline, methyl 5-amino-4-fluoro-3-methylbenzoate. This specific transformation presents a common challenge: achieving high-yield reduction of the nitro moiety while preserving the potentially labile ester and fluoro-substituents.[2][3][4] This guide explores the underlying principles of method selection and provides detailed, field-proven protocols for three common and effective reduction strategies: catalytic hydrogenation, iron-mediated reduction, and reduction using tin(II) chloride.

Introduction: Strategic Importance and Molecular Context

Aromatic amines are invaluable synthetic intermediates. The reduction of readily available nitroarenes is one of the most fundamental and reliable methods for their preparation.[1][5] The target substrate, methyl 4-fluoro-3-methyl-5-nitrobenzoate, contains three key functional groups. The primary goal is the six-electron reduction of the nitro group to an amine.

Caption: General reaction scheme for the reduction of the target nitrobenzoate.

The critical challenge is chemoselectivity. An ideal method must be vigorous enough to reduce the nitro group but mild enough to avoid:

  • Hydrolysis of the methyl ester group.

  • Hydrodefluorination (loss of the fluorine atom), a known side reaction in some catalytic hydrogenations.[5]

This guide will compare methodologies based on their efficacy, functional group tolerance, scalability, and operational safety.

Mechanistic Considerations and Method Selection

The reduction of a nitroarene to an aniline is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[6][7][8] The choice of reductant determines the reaction conditions and the ultimate success in isolating the desired product cleanly.

  • Catalytic Hydrogenation: This is often the preferred industrial method due to its high efficiency and clean byproducts (only water).[1] Catalysts like palladium on carbon (Pd/C) or Raney Nickel are highly effective.[9] However, these catalysts can also be aggressive, potentially causing dehalogenation or reduction of other functional groups.[5][9] Furthermore, the use of flammable hydrogen gas and potentially pyrophoric catalysts necessitates specialized equipment and stringent safety protocols.[10][11][12][13][14]

  • Metal-Mediated Reductions: The use of metals like iron (Fe) or tin (Sn) in acidic media is a classic, robust, and highly chemoselective approach.[9][15] These methods are particularly well-suited for substrates with sensitive functionalities that might not tolerate catalytic hydrogenation.[2][3] The primary drawback is the often cumbersome workup required to remove the resulting metal salts.[1][16]

  • Hydride Reagents: The combination of sodium borohydride (NaBH₄) with a transition metal salt, such as nickel(II) chloride (NiCl₂), generates a nickel boride species in situ.[17][18][19] This system is a milder alternative that can effectively reduce nitro groups at room temperature with good functional group tolerance.[17][18]

Based on these considerations, we present protocols for catalytic hydrogenation (for its efficiency), iron/acetic acid (for its cost-effectiveness and chemoselectivity), and tin(II) chloride (for its reliability and mildness).

Comparative Overview of Reduction Protocols

The following table summarizes the key attributes of the detailed protocols provided in Section 4, allowing researchers to select the most appropriate method for their specific laboratory context and project goals.

Method Key Reagents Pros Cons Typical Yield Safety & Handling Notes
Catalytic Hydrogenation H₂ gas, 10% Pd/CHigh efficiency, clean reaction, simple product isolation.[1][20]Requires specialized pressure equipment; risk of dehalogenation; catalyst is pyrophoric and H₂ is explosive.[11][12][13]>90%Must be performed in a well-ventilated fume hood with proper grounding. Catalyst must be handled wet and filtered carefully.[10][13][14]
Iron in Acetic Acid Iron powder, Acetic AcidCost-effective, highly chemoselective, scalable, tolerant of halides and esters.[9][14][15]Workup can be tedious due to formation of iron oxides/hydroxides; requires heating.[1][16]85-95%Exothermic reaction may occur upon acid addition.[5] Large volumes of iron sludge can complicate filtration on a large scale.
Tin(II) Chloride SnCl₂·2H₂O, EthanolVery mild conditions, excellent chemoselectivity, often proceeds at room temperature or with gentle heating.[1][9][21]Stoichiometric amounts of tin are required; workup involves precipitation and filtration of tin salts.[1][6]85-95%Tin compounds have associated toxicity. Careful pH adjustment during workup is critical for complete precipitation of tin salts.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is highly efficient but requires strict adherence to safety procedures for handling hydrogen and the pyrophoric catalyst.

Materials:

  • Methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite® 545

Equipment:

  • Parr hydrogenator or a heavy-walled flask suitable for hydrogenation, equipped with a magnetic stir bar.

  • Hydrogen balloon setup (for atmospheric pressure reactions).

  • Three-way stopcock and vacuum/nitrogen manifold.

Procedure:

  • To a pressure-rated hydrogenation vessel, add methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) and the solvent (e.g., ethanol).

  • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Never add a dry pyrophoric catalyst to a flammable solvent in the air.[11][13]

  • Seal the vessel. Purge the system by evacuating and backfilling with nitrogen at least three times to remove all oxygen.[10][13]

  • After the final evacuation, introduce hydrogen gas to the desired pressure (typically 3-4 bar or 50 psi). For atmospheric pressure setups, use a hydrogen-filled balloon.[1]

  • Stir the reaction mixture vigorously at room temperature. Hydrogenation is exothermic; for larger-scale reactions, cooling may be necessary.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen three times.[1][10]

  • Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the catalyst. Caution: Do not allow the catalyst pad to dry out, as it can ignite in the air.[11][14]

  • Rinse the reaction vessel and the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 5-amino-4-fluoro-3-methylbenzoate, which can be purified further if necessary.

Protocol 2: Reduction using Iron Powder in Acetic Acid

This classic method is valued for its low cost and high chemoselectivity, making it an excellent choice for this substrate.

Materials:

  • Methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq)

  • Iron powder, fine grade (3-5 eq)

  • Glacial Acetic Acid

  • Ethanol/Water (4:1 mixture)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Brine

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Heating mantle.

Procedure:

  • In a round-bottom flask, suspend methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) and iron powder (3-5 eq) in the ethanol/water mixture.[1][22]

  • Stir the suspension vigorously and begin heating to reflux (~80-90 °C).

  • Slowly add glacial acetic acid to the refluxing mixture. An increase in temperature may be observed.[5]

  • Maintain reflux and vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the bulk of the iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until the aqueous layer is basic (pH > 8) and gas evolution ceases. This neutralizes the acetic acid and precipitates remaining iron hydroxides.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Reduction using Tin(II) Chloride Dihydrate

This method is exceptionally mild and selective, often proceeding cleanly where other methods fail.

Materials:

  • Methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)

  • Ethanol

  • Ethyl Acetate

  • 3 M Sodium Hydroxide (NaOH) solution

  • Brine

Equipment:

  • Round-bottom flask with a magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve the methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) in ethanol.[1]

  • Add the tin(II) chloride dihydrate (3-4 eq) to the solution.[21]

  • Stir the mixture at room temperature or heat gently to 50-60 °C. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate. Cool the mixture in an ice bath and slowly and carefully add 3 M NaOH solution with vigorous stirring until the pH of the aqueous layer is strongly basic (pH > 10). A thick, white precipitate of tin salts will form.[1]

  • Stir the resulting suspension for 15-20 minutes.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the solid thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the desired amine.[1]

General Experimental Workflow and Troubleshooting

The overall process for any of these reductions follows a similar logical path, from setup to pure product.

Caption: A generalized workflow for nitro group reduction experiments.

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; deactivated catalyst (Pd/C); insufficient reaction time or temperature.Add more reducing agent. For hydrogenation, filter and add fresh catalyst. Increase reaction time or temperature as appropriate for the method.
Dehalogenation Side Product Catalyst is too active (e.g., Pd/C); prolonged reaction time at high H₂ pressure.Switch to a less aggressive method like Fe/AcOH or SnCl₂. Use Raney Nickel, which is often less prone to dehalogenating aromatics.[9] Reduce H₂ pressure and monitor the reaction closely to stop it upon completion.
Ester Hydrolysis Reaction conditions are too acidic or basic for a prolonged period, especially with heating.Minimize reaction time. Ensure workup neutralization steps are performed promptly and without excessive heating.
Difficult Filtration (Fe/Sn) Formation of fine, gelatinous metal hydroxides.[16]Use a thick pad of Celite®. Dilute the mixture further with solvent before filtration. For iron reductions, performing the reaction under an inert atmosphere can reduce the formation of voluminous rust.[16]
Low Recovery After Extraction Product remains in the aqueous layer as a salt.Ensure the aqueous layer is sufficiently basic (pH > 9) after workup to deprotonate the amine product before extraction. Perform multiple extractions with a suitable organic solvent.

References

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. ACADEMIA.
  • Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. Organic Chemistry Portal.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst.
  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution.
  • Chemoselective nitro reduction and hydroamination using a single iron c
  • Hazards associated with laboratory scale hydrogen
  • Chemoselective nitro reduction and hydroamination using a single iron c
  • Rapid and efficient reduction of nitroarenes to their corresponding amines with promotion of NaBH4/NiCl2·6H2O system in aqueous CH3CN.
  • Hydrogen
  • Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Chinese Chemical Society.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros. Reddit.
  • Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported C
  • Nitro Reduction - Common Conditions.
  • Nitro Reduction - SnCl2. Common Organic Chemistry.
  • Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange.
  • The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow Theses Service.
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Oriental Journal of Chemistry.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
  • Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

Sources

Application Note: Methyl 4-fluoro-3-methyl-5-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic selection of highly functionalized building blocks is paramount for navigating complex Structure-Activity Relationship (SAR) landscapes. Methyl 4-fluoro-3-methyl-5-nitrobenzoate is a privileged, multi-functional scaffold utilized extensively in the synthesis of advanced kinase inhibitors and RNA-targeting chimeras[1],[2].

The value of this molecule lies in its orthogonal reactivity , driven by its unique electronic topology:

  • C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is highly activated toward SNAr by the synergistic electron-withdrawing effects of the C5-nitro group (-M, -I) at the ortho position and the C1-ester (-M) at the para position. This lowers the LUMO of the aromatic ring, stabilizing the Meisenheimer complex and allowing for rapid amination under mild conditions.

  • C3-Methyl (Steric Gating): The methyl group provides critical steric bulk. During SNAr, it dictates the trajectory of incoming nucleophiles and restricts the rotational degrees of freedom of the resulting C4-substituent, often locking the molecule into a bioactive conformation required for deep-pocket kinase binding.

  • C1-Ester (Electrophilic Handle): The methyl carboxylate serves as an orthogonal handle that can be selectively reduced (e.g., to an aldehyde or alcohol) or hydrolyzed for amide coupling, without disturbing the nitro-fluoro network[1].

G A Methyl 4-fluoro-3-methyl -5-nitrobenzoate B SNAr at C4 (Amine Substitution) A->B Pathway A: Nucleophilic Attack C Ester Reduction (DIBAL-H) A->C Pathway B: Electrophilic Hydride D Benzimidazole Core (HPK1/RNase L) B->D Nitro Reduction & Cyclization E Benzyl Alcohol/Aldehyde (EGFR Inhibitors) C->E Controlled Temperature (-78°C)

Divergent synthetic workflows for methyl 4-fluoro-3-methyl-5-nitrobenzoate in drug discovery.

Key Medicinal Chemistry Applications

A. Mutant-Selective EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a major oncogenic driver in non-small cell lung carcinomas (NSCLC). To overcome resistance mutations like T790M, next-generation inhibitors utilize the methyl 4-fluoro-3-methyl-5-nitrobenzoate scaffold. In these workflows, the C1-ester is selectively reduced to an alcohol or aldehyde using DIBAL-H, preserving the fluoro-nitro functionalities for downstream macrocyclization or hinge-binder attachment[1].

B. HPK1 Inhibitors & Immuno-Oncology

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 enhances anti-tumor immunity. The synthesis of 6-azabenzimidazole-based HPK1 inhibitors relies heavily on this building block (and its closely related C2-chlorinated analogs). The C4-fluorine undergoes SNAr with complex amines, followed by C5-nitro reduction and cyclization to form the rigid benzimidazole core that anchors into the HPK1 ATP-binding pocket[3].

C. RIBOTACs (RNA Degradation)

In the emerging field of RNA-targeted therapeutics, small molecules are designed to recruit RNase L for the targeted degradation of viral or oncogenic RNA. Derivatives of 4-fluoro-3-methyl-5-nitrobenzoic acid are utilized to synthesize thienopyrimidinones and other heterocycles that act as highly specific RNase L recruiters[2].

G Drug Scaffold Derivative (Inhibitor / Chimera) EGFR EGFR (T790M Mutant) Drug->EGFR Inhibits HPK1 HPK1 (MAP4K1) Drug->HPK1 Inhibits Tumor Tumor Proliferation EGFR->Tumor Promotes TCell T-Cell Activation HPK1->TCell Suppresses TCell->Tumor Attacks

Dual context of target inhibition (EGFR/HPK1) modulating tumor proliferation and T-cell activation.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that process chemists can verify reaction integrity at every step.

Protocol 1: Chemoselective Ester Reduction (EGFR Pathway)

Objective: Reduce the C1-methyl ester to a benzyl alcohol without triggering nitro group reduction[1]. Causality: Diisobutylaluminum hydride (DIBAL-H) is an electrophilic reducing agent. At cryogenic temperatures, it coordinates to the ester carbonyl, facilitating hydride transfer while leaving the electron-deficient nitro group intact.

  • Setup: Dissolve methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq, e.g., 30.7 mmol) in anhydrous THF (0.6 M) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Slowly add DIBAL-H (1.0 M in THF, 3.0 eq) dropwise via syringe pump over 45 minutes to prevent localized exotherms.

  • Monitoring: Stir at -10 °C for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material and the appearance of a more polar spot indicates success. Baseline streaking indicates unwanted nitro reduction.

  • Quench & Workup: Quench the reaction strictly at 0 °C by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour.

    • Self-Validation Check: The reaction will initially form a thick, gelatinous aluminum emulsion. Successful quenching is visually confirmed when the mixture resolves into two distinct, clear liquid phases. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C4-fluorine with a primary amine to establish the pre-cyclization scaffold[2],[3].

  • Setup: Suspend the starting material (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The non-nucleophilic base neutralizes the HF byproduct, preventing ester hydrolysis.

  • Heating: Heat the mixture to 80 °C for 6 hours.

    • Self-Validation Check: The reaction mixture will undergo a stark color change from pale yellow to deep orange/red. This is due to the extended push-pull conjugation established between the new electron-donating amine and the electron-withdrawing nitro group. LC-MS will show a mass shift of [M+H] - 19 (F) + Mass of Amine.

  • Workup: Cool to room temperature and precipitate the product by pouring the mixture into ice-cold water. Filter the brightly colored solid and wash with cold water.

Protocol 3: Nitro Reduction to Ortho-Diamine

Objective: Reduce the C5-nitro group to an amine, preparing the molecule for benzimidazole cyclization[3]. Causality: While Pd/C with H₂ is standard, using Iron (Fe) powder with NH₄Cl provides a milder, highly chemoselective alternative that prevents potential dehalogenation if other halogens are present on the amine substituent.

  • Setup: Dissolve the SNAr product from Protocol 2 in an Ethanol/Water mixture (4:1, 0.2 M).

  • Reagents: Add Iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).

  • Reaction: Reflux at 80 °C for 3 hours.

    • Self-Validation Check: The deep orange/red color of the starting material will fade to a pale yellow or off-white suspension as the nitro group (the electron acceptor in the push-pull system) is reduced to an amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate to yield the ortho-diamine.

Quantitative Data Summary

The following table summarizes the expected kinetic parameters and analytical benchmarks for the workflows described above:

Reaction PhaseReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Primary In-Process Control (IPC)
Ester Reduction DIBAL-H, THF-78 to -101 - 275 - 85TLC: Disappearance of SM; clear biphasic quench
C4 SNAr R-NH₂, DIPEA, DMF80 - 1004 - 880 - 95LC-MS: [M+H] shift; Color change to deep orange
Nitro Reduction Fe, NH₄Cl, EtOH/H₂O802 - 485 - 98Visual: Fading of orange color to pale yellow
Cyclization Orthoester, p-TsOH100 - 1202 - 665 - 80LC-MS: Loss of H₂O/MeOH mass; rigidification

References

  • Source: Google Patents (WO2013184757A1)
  • Title: RNA Degradation using Small Molecule-Based Recruiters of RNase L Source: TU Dortmund University Repository URL
  • Source: Google Patents (WO2020092621A1)

Sources

Derivatization of methyl 4-fluoro-3-methyl-5-nitrobenzoate for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Derivatization of Methyl 4-Fluoro-3-Methyl-5-Nitrobenzoate for Biological Screening

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of success in identifying novel, bioactive lead compounds. Methyl 4-fluoro-3-methyl-5-nitrobenzoate is a prime example of such a scaffold, engineered with a unique combination of functional groups that render it exceptionally valuable for the construction of diverse chemical libraries. Its utility stems from a highly activated aromatic system, poised for facile derivatization via Nucleophilic Aromatic Substitution (SNAr).

The key to this reactivity lies in the electronic properties of the ring. The potent electron-withdrawing nitro group (—NO₂), positioned para to the fluorine atom, significantly acidifies the ring protons and, more importantly, stabilizes the crucial intermediate of the SNAr reaction.[1][2] The fluorine atom serves as an excellent leaving group in this context, while the methyl group can subtly modulate the physicochemical properties, such as solubility and conformation, of the resulting derivatives—a critical aspect in drug design.[3] This strategic arrangement allows for the displacement of the fluoride by a wide array of nucleophiles, enabling the rapid generation of a library of compounds from a single, accessible starting material. Such libraries are indispensable tools for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.[4][5] Substituted nitrobenzoates have already demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, making this scaffold a promising starting point for drug discovery programs.[6][7][8]

The Underpinning Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The derivatization of methyl 4-fluoro-3-methyl-5-nitrobenzoate is predominantly achieved through the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a two-step addition-elimination mechanism, distinct from the Sₙ1 and Sₙ2 reactions common in aliphatic chemistry.[2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine leaving group. This is the rate-determining step. The attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][9]

  • Stabilization and Rearomatization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for its formation.[1] In the final, rapid step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The efficiency of the SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (like —NO₂) ortho or para to the leaving group, as this positioning allows for maximal resonance stabilization of the Meisenheimer intermediate.[2]

Caption: General mechanism of the SNAr reaction.

Protocols for Library Synthesis

The following protocols provide detailed methodologies for the derivatization of methyl 4-fluoro-3-methyl-5-nitrobenzoate with various classes of nucleophiles. These procedures are designed to be robust and adaptable for the creation of a diverse compound library.

Experimental Workflow Overview

experimental_workflow reagents 1. Reagent Preparation - Starting Material - Nucleophile (Amine, Thiol, etc.) - Base & Anhydrous Solvent reaction 2. SNAr Reaction - Combine under Inert Atmosphere - Stir at specified temperature - Monitor by TLC/LC-MS reagents->reaction workup 3. Aqueous Work-up - Quench Reaction - Liquid-Liquid Extraction reaction->workup purification 4. Purification - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purification analysis 5. Characterization & QC - NMR, MS, HPLC - Purity & Identity Confirmation purification->analysis screening 6. Biological Screening - Plate for HTS - Assay & Hit Identification analysis->screening

Caption: General experimental workflow for library synthesis.

Protocol 1: Synthesis of N-Aryl Derivatives (Reaction with Amines)

This protocol outlines the reaction with primary and secondary amines to generate a sub-library of substituted anilines.

  • Materials:

    • Methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq)

    • Primary or Secondary Amine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

    • Add the amine nucleophile (1.2 eq) to the solution, followed by the base (K₂CO₃, 2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Causality Behind Choices:

    • Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they effectively dissolve the reactants and stabilize the charged Meisenheimer complex without protonating the nucleophile.[10]

    • Base: A mild, non-nucleophilic base like K₂CO₃ is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. It is not strong enough to deprotonate the solvent or react competitively.[10]

Protocol 2: Synthesis of S-Aryl Derivatives (Reaction with Thiols)

This protocol describes the synthesis of thioether derivatives, which requires the generation of a more potent thiolate nucleophile.

  • Materials:

    • Methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq)

    • Thiol (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.

    • Add a solution of methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) in anhydrous THF to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the product using an organic solvent like EtOAc.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Causality Behind Choices:

    • Base: Thiols are less nucleophilic than their corresponding thiolates. A strong, non-nucleophilic base like NaH is required to deprotonate the thiol quantitatively, generating the highly reactive thiolate anion.[10]

    • Safety: The use of NaH requires strictly anhydrous conditions as it reacts violently with water to produce flammable hydrogen gas. The quenching step must be performed slowly and at low temperatures.

Summary of Reaction Conditions
Nucleophile ClassRepresentative NucleophileBaseSolventTypical Temp. (°C)
Amines MorpholineK₂CO₃DMF25 - 80
Thiols ThiophenolNaHTHF0 - 25
Alcohols/Phenols PhenolNaH, K₂CO₃DMF60 - 100

Characterization and Biological Screening

Structural Verification

The identity and purity of all synthesized derivatives must be rigorously confirmed before biological screening. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the overall structure and successful incorporation of the nucleophile.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for screening.[11]

General Protocol for Antimicrobial Screening (MIC Assay)

The derivatized library is well-suited for antimicrobial screening. The Minimum Inhibitory Concentration (MIC) is a key metric to quantify activity.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal culture in appropriate growth medium (e.g., Mueller-Hinton Broth)

    • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)

    • Positive control (e.g., known antibiotic) and negative control (DMSO vehicle)

  • Procedure:

    • Dispense growth medium into all wells of a 96-well plate.

    • Create a serial two-fold dilution of each test compound across the wells of the plate, typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.

    • Prepare a standardized inoculum of the microorganism and add it to each well (except for a sterility control well).

    • Include a positive control (medium with inoculum and a known antibiotic) and a negative/vehicle control (medium with inoculum and DMSO).[6]

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

From Library to Lead: The Screening Cascade

screening_cascade cluster_synthesis Compound Generation cluster_screening Screening & Identification start_mat Methyl 4-fluoro-3-methyl- 5-nitrobenzoate library Diverse Compound Library (N-, S-, O-derivatives) start_mat->library SNAr Reactions hts Primary Screen (HTS) e.g., MIC Assay library->hts hits Initial Hits hts->hits validation Hit Confirmation & Dose-Response hits->validation lead Validated Lead Compound validation->lead

Caption: The drug discovery workflow from scaffold to lead.

Conclusion

Methyl 4-fluoro-3-methyl-5-nitrobenzoate stands out as a highly effective and versatile scaffold for medicinal chemistry and drug discovery. The predictable and robust nature of the Nucleophilic Aromatic Substitution reaction allows for the systematic and efficient generation of novel, diverse libraries of chemical entities. By employing varied nucleophiles such as amines, thiols, and alcohols, researchers can rapidly explore a vast chemical space. The protocols and workflows detailed herein provide a comprehensive guide for synthesizing these derivatives and advancing them into biological screening cascades, paving the way for the identification of promising new lead compounds for a range of therapeutic targets.

References

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzo
  • The Multifaceted Biological Activities of Nitrobenzoate Deriv
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-nitrobenzotrifluoride. Benchchem.
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
  • Screening Compounds and Libraries for Hit Identific
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • 16.
  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia.
  • [Applic
  • Rational Methods for the Selection of Diverse Screening Compounds. Spring Group.

Sources

Application Note: Synthesis of Aniline Derivatives from Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 4-fluoro-3-methyl-5-nitrobenzoate is a highly privileged electrophilic scaffold, frequently utilized in the synthesis of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors and other targeted therapeutics [1]. The strategic placement of an electron-withdrawing nitro group ortho to a fluorine atom, coupled with a para-methyl ester, creates a highly activated system primed for Nucleophilic Aromatic Substitution (SNAr) [2].

The synthesis of highly functionalized aniline derivatives from this starting material typically proceeds via two distinct, causal pathways:

  • Pathway A (Direct Reduction): Chemoselective reduction of the nitro group to yield a simple 3-amino-4-fluoro-5-methylbenzoate derivative.

  • Pathway B (SNAr followed by Reduction): Displacement of the highly labile 4-fluoro group by an amine nucleophile via a stabilized Meisenheimer complex, followed by nitro reduction to yield a substituted ortho-phenylenediamine derivative [3].

Understanding the thermodynamic and kinetic drivers—such as the high electronegativity of fluorine accelerating the rate-determining addition step in SNAr, and the selection of pH-neutral reduction conditions to preserve the methyl ester—is critical for process optimization and scale-up.

Workflow Visualization

The following diagram maps the divergent synthetic strategies for generating aniline derivatives from the core scaffold.

SynthesisWorkflow cluster_PathA Pathway A: Direct Reduction cluster_PathB Pathway B: SNAr + Reduction SM Methyl 4-fluoro-3-methyl- 5-nitrobenzoate (Starting Material) ProdA Methyl 3-amino-4-fluoro- 5-methylbenzoate (Aniline Derivative A) SM->ProdA H2, Pd/C MeOH, RT IntB Methyl 4-(R-amino)-3-methyl- 5-nitrobenzoate (SNAr Intermediate) SM->IntB R-NH2, DIPEA THF, 60°C ProdB Methyl 3-amino-4-(R-amino)- 5-methylbenzoate (Aniline Derivative B) IntB->ProdB Fe, NH4Cl EtOH/H2O, 80°C

Figure 1: Divergent synthetic pathways for generating aniline derivatives from methyl 4-fluoro-3-methyl-5-nitrobenzoate.

Validated Experimental Protocols

The following protocols represent a self-validating system. In-Process Controls (IPCs) and specific workup rationales are embedded to ensure high-fidelity replication.

Protocol 1: SNAr with an Amine Nucleophile (Pathway B, Step 1)

Objective: Synthesize methyl 4-(isopropylamino)-3-methyl-5-nitrobenzoate.

  • Reaction Assembly: To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-fluoro-3-methyl-5-nitrobenzoate (1.0 eq, 10.0 mmol, 2.13 g) and anhydrous Tetrahydrofuran (THF) (20 mL, 0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol, 3.48 mL).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing the isopropylamine nucleophile from forming an unreactive ammonium salt.

  • Nucleophile Addition: Slowly add isopropylamine (1.2 eq, 12.0 mmol, 1.02 mL). Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass ( m/z 214.04 [M+H]+ ) is fully depleted, replaced by the product mass ( m/z 253.11 [M+H]+ ).

  • Workup & Isolation: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

    • Causality: The mild basic wash removes residual HF salts and unreacted DIPEA.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the SNAr intermediate as a bright yellow solid.

Protocol 2: Chemoselective Nitro Reduction (Pathway B, Step 2)

Objective: Synthesize methyl 3-amino-4-(isopropylamino)-5-methylbenzoate.

  • Reaction Assembly: Dissolve the SNAr intermediate (1.0 eq, 9.0 mmol, 2.27 g) in a solvent mixture of Ethanol and Water (3:1 v/v, 36 mL).

  • Reagent Addition: Add Iron (Fe) powder (325 mesh, 5.0 eq, 45.0 mmol, 2.51 g) and Ammonium Chloride (NH₄Cl) (2.0 eq, 18.0 mmol, 0.96 g).

    • Causality: The Béchamp reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation (Pd/C, H₂) to prevent potential amine poisoning of the palladium catalyst and to ensure strict chemoselectivity. NH₄Cl provides a mildly acidic proton source that drives the electron-transfer mechanism without hydrolyzing the sensitive methyl ester.

  • Execution: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a highly fluorescent blue/green spot under 254 nm UV light (characteristic of ortho-phenylenediamines) and will stain positively with ninhydrin.

  • Workup & Isolation: While still warm (to maintain product solubility), filter the reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot Ethyl Acetate (3 × 20 mL).

  • Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate. Dry the combined organics over Na₂SO₄ and concentrate to afford the target aniline derivative.

Quantitative Data Presentation

The SNAr and subsequent reduction steps exhibit broad scope and high efficiency across various amine nucleophiles. The table below summarizes validated yields and purity profiles.

Amine NucleophileSNAr ConditionsSNAr Yield (%)Reduction Yield (%)Overall Purity (LC-MS)Product Appearance
Isopropylamine 2 h, 60 °C (THF)92%88%>98%Off-white solid
Methylamine (2M in THF)1 h, 25 °C (THF)95%90%>99%Pale yellow powder
Cyclopentylamine 4 h, 60 °C (THF)85%82%>95%Tan crystalline solid
Aniline 12 h, 80 °C (DMF)78%75%>95%Brown amorphous solid

Table 1: Scope, reaction times, and isolated yields for the two-step synthesis of aniline derivatives. Yields represent isolated, chromatographically pure material.

References

  • WIPO (PCT)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

  • Reduction of Nitro Compounds Wikipedia, The Free Encyclopedia[Link]

Application Note: 1,3-Dicarbonyl Compounds as Key Intermediates in the Synthesis of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction to 1,3-Dicarbonyl Intermediates

1,3-Dicarbonyl compounds (such as β-diketones and β-ketoesters) are highly versatile, bis-electrophilic intermediates in heterocyclic chemistry. Their primary and most celebrated application lies in the Knorr Pyrazole Synthesis , a cornerstone cyclocondensation reaction first reported by Ludwig Knorr in 1883[1]. By reacting these intermediates with hydrazine derivatives, researchers can efficiently construct substituted pyrazoles—a privileged pharmacophore embedded in numerous biologically active compounds and blockbuster drugs, including celecoxib, metamizole, and edaravone[2].

Unlike rigid pre-set methodologies, mastering this synthesis requires a deep understanding of the electronic and steric factors that govern the intermediate transition states.

Mechanistic Causality & Regioselectivity (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis is not merely about mixing reagents; it requires controlling the causality of molecular interactions. The conversion of a 1,3-dicarbonyl intermediate to a pyrazole is a highly orchestrated sequence of nucleophilic attacks:

  • The Role of Acid Catalysis: The reaction is typically catalyzed by a weak acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). This significantly increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine[2].

  • Controlling Regioselectivity: When utilizing unsymmetrical 1,3-dicarbonyls (such as ethyl acetoacetate), regioselectivity is the most critical synthetic challenge. The initial attack is governed by the relative electrophilicity of the two carbonyl groups. Generally, the most nucleophilic nitrogen of the substituted hydrazine preferentially attacks the more electrophilic carbonyl carbon (e.g., the ketone moiety is attacked before the ester moiety)[1],[3].

  • Tautomeric Equilibrium: The resulting pyrazolone products exhibit keto-enol tautomerism. While typically drawn in the keto form, the enol tautomer often predominates to achieve aromaticity within the newly formed five-membered ring. This tautomerism fundamentally alters the molecule's solubility, acidity, and basicity, which we exploit during the crystallization and isolation phases[3],[4].

KnorrMechanism A 1,3-Dicarbonyl D Hydrazone A->D Condensation B Hydrazine B->D C H+ Catalyst C->D E Cyclization D->E F Carbinolamine E->F G Dehydration F->G H Pyrazole G->H -H2O

Fig 1: Acid-catalyzed Knorr pyrazole synthesis mechanism from 1,3-dicarbonyls.

Quantitative Data: Reaction Parameters & Outcomes

To facilitate experimental design, the following table summarizes optimized quantitative parameters for synthesizing various pyrazoles from 1,3-dicarbonyl intermediates, synthesized from current literature standards[1],[5],[6],[4].

1,3-Dicarbonyl SubstrateHydrazine DerivativeCatalyst / SolventTemp / TimeYield (%)Regioselectivity
Ethyl acetoacetate PhenylhydrazineAcetic Acid / EtOH100°C / 1 h85 - 95%Highly selective (Edaravone)
Ethyl benzoylacetate Hydrazine hydrateAcetic Acid / 1-Propanol100°C / 1 h80 - 88%Selective
Acetylacetone Hydrazine hydrateEthylene GlycolRT / 2 h70 - 95%Symmetrical (No isomers)
1,3-Diketones (in situ) HydrazineNone / VariousRT / < 1 h> 90%Highly selective

Experimental Protocol: Synthesis of Edaravone

This protocol details the synthesis of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) from ethyl acetoacetate and phenylhydrazine. It is designed as a self-validating system to ensure high fidelity in execution.

Safety Precautions: Hydrazine and its derivatives are highly toxic and suspected carcinogens. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment[1],[4].

Step-by-Step Methodology
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (10 mmol) and 5 mL of 1-propanol (or ethanol). Place the flask in an ice bath[3],[4].

  • Reagent Addition: Slowly add phenylhydrazine (10 mmol) dropwise with vigorous stirring.

    • Causality & Validation: The initial imine formation is mildly exothermic. Controlled addition over an ice bath prevents solvent boil-off. You will observe the formation of water droplets on the flask walls—a direct visual confirmation of the initial hydrazone condensation (loss of H2​O )[3].

  • Acidification: Add 3 drops of glacial acetic acid to catalyze the intramolecular cyclization[4].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture on a hot plate to approximately 100°C for 1 hour[4].

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase against an ethyl acetoacetate standard.

    • Validation: The complete disappearance of the starting material spot confirms the reaction has reached completion[4].

  • Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: Slow cooling promotes the growth of pure crystals. Because the resulting pyrazolone tautomer is significantly less soluble in cold alcoholic solutions than the starting materials, precipitation serves as a physical validation of product formation[1],[3].

  • Isolation: Filter the precipitate using a Büchner funnel under vacuum. Wash the filter cake with a minimal amount of ice-cold solvent to remove unreacted phenylhydrazine and colored impurities[4].

  • Purification: Recrystallize the crude product from a minimal volume of 95% ethanol.

    • Caution: Addition of excess warm solvent will drastically reduce the final yield, as the product solubilizes quite well in ethanol[3].

ProtocolWorkflow S1 1. Reagent Mixing (Ice Bath) S2 2. Acidification (Glacial AcOH) S1->S2 S3 3. Thermal Activation (Reflux, 1h) S2->S3 S4 4. In-Process Control (TLC & Visual Cues) S3->S4 S5 5. Crystallization (Cooling) S4->S5 S6 6. Isolation (Filtration) S5->S6

Fig 2: Standard experimental workflow for the synthesis of pyrazole derivatives.

References

  • BenchChem Technical Support Team. "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles". Benchchem.
  • "Knorr Pyrazole Synthesis (M. Pharm) | PPTX". Slideshare.
  • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles". Organic Letters - ACS Publications.
  • "Knorr Pyrazole Synthesis of Edaravone". The Royal Society of Chemistry.
  • "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". PMC / NIH.
  • "Knorr Pyrazole Synthesis". Chem Help Asap.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Nitration of Methyl 4-Fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the electrophilic aromatic substitution (EAS) of multi-substituted benzenes. The nitration of methyl 4-fluoro-3-methylbenzoate is a classic example of a complex EAS where the regiochemical outcome is governed by the competing directing effects of three distinct substituents[1].

The fluorine atom (ortho/para-directing, deactivating), the methyl group (ortho/para-directing, activating), and the methyl ester (meta-directing, deactivating) collectively direct the incoming nitronium ion ( NO2+​ )[1]. While the 5-position is electronically favored, the synthesis is plagued by competing side reactions—such as ester hydrolysis, methyl group oxidation, and regioisomer formation—if reaction parameters drift even slightly.

This guide provides a mechanistic breakdown, an optimized self-validating protocol, and a targeted FAQ to help you recover your yields.

Quantitative Data Summary: Impact of Reaction Conditions

To understand why your yield is low, you must first understand how deviations in temperature and reagent equivalents shift the reaction pathway toward unwanted byproducts.

Reaction ConditionPrimary OutcomeYield of Desired Isomer (%)Major Impurity / Side Product
0–5 °C, 1.1 eq fuming HNO₃, conc. H₂SO₄ Optimal Nitration 85–90% Minor regioisomers (2-nitro/6-nitro)
>15 °C, 1.1 eq fuming HNO₃, conc. H₂SO₄Thermal Runaway<50%Oxidized methyl group / Dinitration
0–5 °C, 2.0 eq fuming HNO₃, conc. H₂SO₄Over-nitration40–60%Dinitrobenzoate derivatives
0–5 °C, 1.1 eq 68% HNO₃ (aq), conc. H₂SO₄Ester Hydrolysis<30%4-Fluoro-3-methyl-5-nitrobenzoic acid
Optimized Experimental Protocol

Do not simply follow these steps; understand the causality behind them. This protocol is designed as a self-validating system to ensure you catch errors before they ruin your batch.

Step 1: Substrate Dissolution

  • Action : In a dry, three-necked round-bottom flask, dissolve methyl 4-fluoro-3-methylbenzoate (1.0 eq) in concentrated sulfuric acid (5–10 volumes). Cool the mixture to 0–5 °C using an ice-salt bath[1].

  • Causality : Concentrated H₂SO₄ acts as both the solvent and the acid catalyst required to generate the active nitronium ion. Maintaining a low temperature from the outset prevents premature hydrolysis of the ester group.

Step 2: Nitrating Mixture Preparation

  • Action : In a separate, pre-cooled addition funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1–1.2 eq) to concentrated sulfuric acid (∼2 volumes)[1].

  • Causality : Pre-mixing the acids ensures the controlled, quantitative generation of the nitronium ion. Doing this separately prevents localized exotherms that would occur if HNO₃ were added directly to the substrate solution.

Step 3: Controlled Addition

  • Action : Add the nitrating mixture dropwise to the substrate solution over 60 minutes. The internal temperature must be strictly maintained below 5 °C[1].

  • Causality : The nitration reaction is highly exothermic. Thermal spikes lead to the oxidation of the activating methyl group and promote unwanted dinitration[2].

Step 4: Reaction and Monitoring

  • Action : Stir the reaction mixture at 0–5 °C for 2–3 hours. Monitor the reaction progress via HPLC or TLC[1].

  • Self-Validating Checkpoint : The complete disappearance of the starting material peak validates the end of the reaction. If the reaction is sluggish, do not apply heat; instead, extend the reaction time to maintain regiocontrol.

Step 5: Quenching and Work-up

  • Action : Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers sequentially with cold water, saturated aqueous sodium bicarbonate, and brine[1].

  • Self-Validating Checkpoint : Continue the sodium bicarbonate washes until the aqueous phase tests at pH > 7. Neutralizing residual acid is critical; any remaining H₂SO₄ will catalyze ester hydrolysis during solvent evaporation.

Step 6: Purification

  • Action : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization from cold methanol[1].

  • Causality : Recrystallization selectively precipitates the desired 5-nitro isomer, effectively removing the more soluble 2-nitro and 6-nitro regioisomers that cause melting point depression and lower the isolated yield[2].

Troubleshooting FAQs

Q1: My isolated product is a mixture of isomers, and the yield of the target 5-nitro isomer is low. How do I improve regioselectivity? A1: The regiochemistry is dictated by the directing effects of the -F, -CH₃, and -COOMe groups[1]. While the 5-position is electronically favored, steric and electronic competition yields minor isomers. To maximize the isolated yield of the 5-nitro isomer, ensure strict temperature control (<5 °C) to favor the kinetically controlled product. Furthermore, use recrystallization from cold methanol rather than column chromatography, as it leverages differential solubility to selectively isolate the desired isomer[2].

Q2: HPLC analysis shows a significant amount of a highly polar byproduct. What is it, and how do I prevent it? A2: This is likely 4-fluoro-3-methyl-5-nitrobenzoic acid, resulting from the hydrolysis of the methyl ester. This side reaction occurs if there is excess water in the reaction mixture (e.g., using standard 68% nitric acid instead of fuming nitric acid) or if the reaction temperature exceeds 10 °C. To prevent this, use fuming HNO₃ (≥90%) and concentrated H₂SO₄ (98%) to maintain anhydrous conditions throughout the electrophilic aromatic substitution[1].

Q3: The reaction mixture turned dark brown/black, and the yield plummeted. What happened? A3: A dark reaction mixture indicates oxidation of the methyl group or generalized decomposition[2]. This is typically caused by thermal runaway or an excess of nitrogen oxides (NOx) in the nitrating mixture. You must maintain the internal temperature between 0–5 °C and ensure the dropwise addition of the nitrating mixture is slow enough to dissipate the heat of reaction.

Q4: Can I perform the nitration on 4-fluoro-3-methylbenzoic acid first, and then esterify? A4: Yes. This is a highly recommended alternative pathway (often referred to as Synthetic Pathway A)[1]. The carboxylic acid is a stronger deactivating group than the methyl ester, which can provide better control over regioselectivity and completely eliminates the risk of ester hydrolysis during the harsh nitration step[3]. You can then esterify the resulting 4-fluoro-3-methyl-5-nitrobenzoic acid using standard Fischer-Speier conditions (MeOH, H₂SO₄ reflux)[1].

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between reaction conditions and the resulting chemical pathways.

NitrationTroubleshooting SM Methyl 4-fluoro- 3-methylbenzoate NitratingAgent HNO3 / H2SO4 Electrophilic Aromatic Substitution SM->NitratingAgent Desired Methyl 4-fluoro-3-methyl- 5-nitrobenzoate (Desired Isomer) NitratingAgent->Desired 0-5 °C, 1.1-1.2 eq fuming HNO3 Isomer 2-nitro / 6-nitro isomers (Regioselectivity Issue) NitratingAgent->Isomer Steric/Electronic Competition Hydrolysis 4-Fluoro-3-methyl- 5-nitrobenzoic acid (Ester Hydrolysis) NitratingAgent->Hydrolysis Excess H2O / Heat Oxidation Oxidation Products (Methyl Group Oxidation) NitratingAgent->Oxidation T > 15 °C Dinitration Dinitro Derivatives (Over-nitration) NitratingAgent->Dinitration Excess HNO3

Causality map of nitration pathways demonstrating how reaction conditions dictate product distribution.

References

Sources

Technical Support Center: Preventing Dinitration in Nitroaromatic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitroaromatic Synthesis. For researchers, scientists, and drug development professionals, controlling electrophilic aromatic substitution (EAS) is a critical quality attribute. While the introduction of a primary nitro group ( −NO2​ ) theoretically deactivates the aromatic ring against further substitution, the reality of synthesis often yields 10–20% over-nitrated (dinitrated or trinitrated) byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute regioselectivity and mononitration.

Mechanistic Overview: The Causality of Over-Nitration

To prevent dinitration, we must first understand why it occurs despite ring deactivation:

  • Thermal Runaway (Hotspots): Classical nitration using mixed acid ( HNO3​/H2​SO4​ ) is violently exothermic. If the adiabatic temperature increase (which can exceed 175 °C) is not dissipated instantly, localized thermal "hotspots" provide the activation energy required to overcome the ring's deactivated state, forcing a second nitration event 1[1].

  • Mixing-Limited Kinetics: Aromatic nitration is typically a multiphasic reaction. Poor mixing in batch reactors leads to localized high concentrations of the nitronium ion ( NO2+​ ). In these micro-environments, the substrate is exposed to an overwhelming excess of the nitrating agent, leading to dinitration before the bulk substrate is even consumed 2[2].

Troubleshooting Matrix & Logic Workflows

Issue A: Batch nitration of deactivated arenes yields high dinitrated byproducts.
  • Root Cause: Poor heat and mass transfer in standard round-bottom flasks or batch reactors.

  • Solution: Transition to Continuous Flow Chemistry. Microreactors possess massive surface-area-to-volume ratios, enabling near-instantaneous heat dissipation and precise stoichiometric control 3[3].

Issue B: Nitration of highly activated substrates (phenols, anilines) results in poly-nitrated tars.
  • Root Cause: Electron-donating groups ( −OH , −NH2​ ) activate the ring so strongly that mixed acid cannot be controlled, even at cryogenic temperatures.

  • Solution: Utilize milder nitrating agents (e.g., Cu(NO3​)2​ , N-Nitropyrazoles) or apply a protecting group strategy (e.g., acetylating aniline to acetanilide) to moderate ring reactivity 4[4].

LogicTree Start Evaluate Substrate Reactivity HighlyActivated Highly Activated (Phenols, Anilines) Start->HighlyActivated Deactivated Deactivated / Neutral (Toluenes, Halobenzenes) Start->Deactivated Protect Protecting Group Strategy (e.g., Acetylation) HighlyActivated->Protect Option A MildAgent Mild Nitrating Agent (Cu(NO3)2, N-Nitropyrazole) HighlyActivated->MildAgent Option B FlowChem Continuous Flow Chemistry (Mixed Acid, Strict Temp) Deactivated->FlowChem Prevent Thermal Runaway

Substrate-dependent logic tree for selecting mononitration conditions to avoid dinitration.

Quantitative Comparison of Nitration Strategies

Nitration StrategyTypical SubstratesDinitration RiskKey Mechanism for Selectivity
Batch Mixed Acid Deactivated ArenesHigh Bulk cooling (often insufficient for localized thermal hotspots).
Flow Mixed Acid Deactivated ArenesLow Rapid heat dissipation & exact stoichiometry via micro-mixing[5].
Metal Nitrates (e.g., Cu(NO3​)2​ ) Phenols, ActivatedLow Lower oxidation potential; mild nitronium release avoids degradation[4].
N-Nitropyrazoles Broad (Heteroarenes)Very Low Synergistic nitro/methyl effect acts as a controlled NO2+​ source[6].

Standard Operating Procedures (SOPs)

Protocol A: Continuous Flow Mononitration of Deactivated Arenes

This protocol is a self-validating system: the in-line quench immediately halts the reaction, meaning the HPLC profile of the organic phase is an exact snapshot of the reactor coil's performance. If dinitration is observed, the residence time is strictly too long or the coil temperature is too high.

  • System Priming: Prime HPLC pumps with the carrier solvent to establish baseline pressure. Verify that all wetted parts are acid-resistant (e.g., PTFE/Hastelloy) 5[5].

  • Reagent Preparation:

    • Stream A: Substrate (e.g., 4-trifluoromethyl toluene) dissolved in an inert organic solvent.

    • Stream B: Nitrating agent (e.g., KNO3​ dissolved in concentrated H2​SO4​ )[1].

  • Temperature Control: Submerge the residence time coil in a recirculating chiller set strictly to <10 °C.

  • Micro-Mixing: Pump both streams into a high-efficiency T-mixer. This overcomes the mixing-limited kinetics and prevents localized NO2+​ pooling[1].

  • In-Line Quench: Route the reactor effluent directly into a vigorously stirred flask containing ice-water.

  • Validation: Analyze the organic phase via HPLC. Adjust the flow rate (residence time) until starting material is consumed without the appearance of the dinitrated peak.

FlowChemistry Substrate Substrate Solution Pump1 Acid-Resistant Pump A Substrate->Pump1 NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) Pump2 Acid-Resistant Pump B NitratingAgent->Pump2 Mixer Micro-Mixer (High Mass Transfer) Pump1->Mixer Pump2->Mixer Reactor Residence Time Coil (Strict Temp Control <10°C) Mixer->Reactor Rapid Mixing Quench In-line Quench (Ice/Water) Reactor->Quench Controlled Time Product Mononitrated Product (High Selectivity) Quench->Product

Continuous flow microreactor workflow for precise temperature and mass transfer control.

Protocol B: Mild Batch Mononitration using N-Nitropyrazoles

For highly activated substrates where mixed acid causes oxidative degradation or uncontrollable poly-nitration.

  • Preparation: Dissolve the activated arene (1.0 equiv) in a compatible solvent (e.g., acetonitrile) in a round-bottom flask.

  • Reagent Addition: Add 5-methyl-1,3-dinitro-1H-pyrazole (1.0 to 1.1 equiv). The synergistic "nitro effect" and "methyl effect" of this reagent allow it to act as a highly controllable source of the nitronium ion without the presence of bulk strong acids6[6].

  • Reaction: Stir at room temperature. Monitor strictly via TLC.

  • Workup: Quench with water, extract with ethyl acetate, and purify via standard column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I just lower the temperature in my batch reactor to prevent dinitration? A: Lowering the bulk temperature (e.g., using an ice bath below 10 °C) is standard practice and reduces the overall reaction rate[4]. However, it does not solve the issue of poor mixing. Localized thermal hotspots at the exact point of reagent addition can still provide enough energy for dinitration. While dropwise addition helps, continuous flow chemistry is the definitive solution for scaling up safely[3].

Q: How does the concentration of sulfuric acid in the mixed acid affect dinitration? A: Higher sulfuric acid concentrations increase the solubility of the nitroaromatic compound in the acid phase. While this can drive the reaction forward, it also increases the viscosity of the acid phase, enhancing mass transfer resistance. Paradoxically, this can lead to a slight increase in dinitration selectivity because the mononitrated product remains trapped in the highly reactive acid phase longer[2].

Q: Are there specific reagents for the selective mononitration of phenols? A: Yes. Because phenols are highly activated, classic mixed acid often leads to over-nitration and oxidation. Metal nitrates, such as Copper(II) nitrate ( Cu(NO3​)2​ ) or Bismuth subnitrate, offer excellent selectivity for the mononitration of phenols under mild conditions[4].

Q: Can protecting groups be used to prevent dinitration? A: Absolutely. For highly activated substrates like aniline, direct nitration is virtually uncontrollable. Converting the amine to an amide (e.g., acetylation to form acetanilide) withdraws electron density from the ring, dampening its reactivity and allowing for controlled mononitration (typically at the para position due to steric hindrance)[4].

References

  • BenchChem.
  • ACS Publications.
  • Semantic Scholar.
  • Vapourtec. Nitration Reactions | Continuous Flow Processing.
  • ACS Publications (JACS Au).
  • PMC.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process scientists, and drug development professionals scaling up the synthesis of methyl 4-fluoro-3-methyl-5-nitrobenzoate—a critical building block for advanced pharmaceutical intermediates, including1[1].

Here, we bypass standard laboratory-scale assumptions and address the thermodynamic, kinetic, and operational realities of multi-kilogram manufacturing.

Process Logic & Reaction Workflow

The synthesis relies on a two-step sequence: an electrophilic aromatic substitution (nitration) followed by a Fischer esterification. The logical flow of the process, including critical control points, is mapped below.

G SM 4-Fluoro-3-methylbenzoic acid (Starting Material) Nitration Step 1: Electrophilic Nitration Reagents: HNO3 / H2SO4 Temp: 0-5 °C SM->Nitration Activation via H2SO4 Intermediate 4-Fluoro-3-methyl-5-nitrobenzoic acid (Key Intermediate) Nitration->Intermediate Regioselective NO2+ attack at C5 Esterification Step 2: Fischer Esterification Reagents: MeOH / H2SO4 Temp: 65 °C (Reflux) Intermediate->Esterification Isolation via precipitation Product Methyl 4-fluoro-3-methyl-5-nitrobenzoate (Target Product) Esterification->Product Crystallization (MeOH/Water)

Logical workflow for the two-step synthesis of methyl 4-fluoro-3-methyl-5-nitrobenzoate.

Troubleshooting & FAQs

Step 1: Nitration Scale-Up Challenges

Q: When scaling up from 10 g to 1 kg, the nitration step exhibits severe thermal accumulation. How do we mitigate this? A: Nitration of benzoic acid derivatives is highly exothermic. At scale, the heat removal capacity (UA) of the reactor decreases significantly. To mitigate thermal runaway, utilize a fed-batch approach where the nitrating mixture (fuming HNO3​ in concentrated H2​SO4​ ) is dosed into a pre-cooled solution of the substrate in H2​SO4​ . The internal temperature must be strictly maintained 2[2]. For extreme scales, utilizing3 can help manage substrate solubility and reduce the total acid volume required, thereby improving reactor throughput and heat mass transfer[3].

Q: We are observing ~10-15% of an off-target isomer. What governs the regioselectivity, and how can we suppress this impurity? A: Regioselectivity is governed by the competing directing effects of the C4-fluorine, C3-methyl, and C1-carboxylic acid groups. The causality is clear: the C4-fluorine atom is strongly ortho-directing due to resonance (lone-pair donation), directing the nitronium ion ( NO2+​ ) to the C5 position. The C5 position is also sterically less hindered than the C2 position (situated between the bulky carboxyl and methyl groups). However, if the temperature exceeds 10 °C, thermodynamic control begins to compete with kinetic control, leading to non-selective nitration and the formation of the4[4]. Ensure strict chilling and optimize the stirring speed to prevent localized hot spots during acid dosing.

Step 2: Esterification & Downstream Processing

Q: For the esterification step, should we use thionyl chloride ( SOCl2​ ) with methanol, or a standard Fischer esterification? A: For multi-kilogram scale-up, Fischer esterification using methanol and a catalytic amount of concentrated H2​SO4​ is highly preferred. While SOCl2​ provides rapid conversion via an acyl chloride intermediate, it generates stoichiometric amounts of corrosive HCl and SO2​ gases, requiring extensive scrubbing infrastructure. Fischer esterification is highly scalable, and the equilibrium can be efficiently driven forward by using methanol as both the solvent and reactant at 1[1].

Q: Column chromatography was used in the medicinal chemistry route. How do we isolate the final product at scale without chromatography? A: The product can be purified via solvent/anti-solvent crystallization. After the esterification is complete, concentrate the methanol under reduced pressure. Slowly add cold water (anti-solvent) while seeding the mixture. The target ester will 1[1]. This self-validating isolation step typically upgrades the purity to >98% while leaving unreacted acid and polar impurities in the aqueous mother liquor.

Quantitative Scale-Up Metrics

The following table summarizes the critical process parameters and expected metrics when operating at a 1-kilogram scale.

Process ParameterStep 1: NitrationStep 2: Esterification
Reaction Temperature 0 °C to 5 °C65 °C (Reflux)
Reagent Dosing Time 4 to 6 hours (dropwise)N/A (Batch addition)
In-Process Control (IPC) HPLC (Target: SM < 1.0%)HPLC (Target: SM < 0.5%)
Typical Yield 85% - 90%90% - 95%
Critical Quality Attribute Isomeric purity (>98% C5-NO2)Chemical purity (>99%)

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) that dictate whether the process can proceed, ensuring that failures are caught mechanically before downstream steps are compromised.

Protocol A: Scale-Up Nitration of 4-Fluoro-3-methylbenzoic acid
  • Reactor Preparation: Charge a glass-lined reactor with concentrated H2​SO4​ (5.0 volumes relative to the starting material). Cool the reactor jacket to -5 °C until the internal temperature reaches 0 °C.

  • Substrate Addition: Slowly charge 4-fluoro-3-methylbenzoic acid (1.0 eq) into the reactor in 5 equal portions. Maintain the internal temperature < 5 °C. Stir until complete dissolution is achieved.

  • Nitrating Mixture Preparation: In a separate chilled vessel, prepare the nitrating mixture by cautiously adding 4 (1.5 volumes) at 0 °C[4].

  • Dosing: Dose the cold nitrating mixture into the main reactor at a rate that maintains the internal temperature strictly2[2].

    • Self-Validation Check: If the internal temperature spikes above 5 °C, the dosing pump must automatically pause. Proceeding above this threshold breaks kinetic control and guarantees isomer scrambling.

  • Aging & IPC: Stir the reaction at 5 °C for 2 hours. Pull a 1 mL aliquot, quench in 10 mL ice water, extract with EtOAc, and analyze via HPLC.

    • Self-Validation Check: The reaction is only deemed complete when the starting material peak is < 1.0%. If > 1.0%, continue aging for 1 hour.

  • Quench & Isolation: Transfer the reaction mass slowly into a second reactor containing vigorously stirred ice water (15 volumes). Filter the precipitated 4-fluoro-3-methyl-5-nitrobenzoic acid, wash with cold water until the filtrate pH > 4, and dry under vacuum at 45 °C.

Protocol B: Scalable Esterification to Methyl 4-fluoro-3-methyl-5-nitrobenzoate
  • Reactor Preparation: Charge the dry intermediate from Protocol A (1.0 eq) into a clean reactor. Add anhydrous Methanol (10 volumes) to form a suspension.

  • Catalyst Addition: Slowly charge concentrated H2​SO4​ (0.2 eq) to the methanolic suspension.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) and stir for 12-16 hours.

  • IPC: Analyze the reaction mixture via HPLC.

    • Self-Validation Check: The reaction is complete when the intermediate acid is < 0.5%. If > 0.5%, add an additional 0.05 eq of H2​SO4​ and reflux for 4 more hours. Do not proceed to concentration until this metric is met.

  • Concentration: Distill off approximately 70% of the methanol under reduced pressure (maintaining internal temp < 40 °C).

  • Crystallization: Cool the concentrated mixture to 10 °C. Slowly add cold water (5 volumes) over 1 hour to induce crystallization.

  • Isolation: Filter the resulting white crystalline solid. Wash the filter cake with a cold mixture of Methanol/Water (1:4) and dry under vacuum at 40 °C to afford the final product,1[1].

References

  • "WO2013184757A1 - Compounds and compositions for modulating egfr activity", Google P
  • "US3397229A - Nitration of benzoic acid and its chlorinated derivatives", Google P
  • "A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids", Benchchem.
  • "Nitration of Benzoic Acid 2017", Truman ChemLab.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Chloro- and Fluoro-Nitrobenzoates in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Among the versatile building blocks in organic synthesis, halonitrobenzoates are of paramount importance, particularly as electrophiles in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity between two common classes of these substrates: chloro-nitrobenzoates and fluoro-nitrobenzoates. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and provide a detailed protocol for a comparative kinetic analysis.

The Theoretical Framework: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

To appreciate the reactivity differences between chloro- and fluoro-nitrobenzoates, one must first understand the mechanism of the SNAr reaction. Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction is a distinct pathway that allows for the substitution of a leaving group on an electron-deficient aromatic ring.

The reaction proceeds via a two-step addition-elimination mechanism .[1][2]

  • Addition of the Nucleophile (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the halogen). This initial attack is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring, a highly energetically unfavorable process.[1][3][4][5] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][6][7]

  • Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored in a fast subsequent step, where the leaving group (halide ion) is expelled.[4][8]

For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂). These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[2][3][9]

Caption: Figure 1: The SNAr Addition-Elimination Mechanism.

Comparative Reactivity: Fluoride vs. Chloride as Leaving Groups

In the context of aliphatic SN1 and SN2 reactions, iodide and bromide are excellent leaving groups, while fluoride is considered poor due to the exceptional strength of the carbon-fluorine bond. However, in nucleophilic aromatic substitution, this reactivity order is inverted.

The established halogen leaving group ability for SNAr is: F > Cl ≈ Br > I. [3][8]

This counterintuitive trend is a direct consequence of the SNAr mechanism. Since the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, any factor that stabilizes this intermediate will lower the activation energy and accelerate the reaction.[10][11] This is precisely the role of the halogen substituent in the first step.

The Decisive Role of Electronegativity:

Fluorine is the most electronegative element.[12] Its powerful inductive electron-withdrawing effect serves two crucial functions:

  • Increased Electrophilicity: The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom at the site of substitution significantly more electrophilic and thus more susceptible to nucleophilic attack.[6][13]

  • Stabilization of the Meisenheimer Complex: The strong inductive effect of fluorine effectively stabilizes the negative charge that develops in the ring of the Meisenheimer intermediate.[4][10][11] This stabilization of the transition state leading to the intermediate is the dominant factor responsible for the faster reaction rate.[11]

Because the carbon-halogen bond is broken in a separate, fast step that occurs after the rate-determining step, the high strength of the C-F bond does not significantly impede the overall reaction rate.[4][6] The stabilization provided to the rate-determining step far outweighs the difficulty of breaking the C-F bond in the subsequent step.

Quantitative Experimental Data

The superior reactivity of fluoro-nitroaromatics is not merely a theoretical concept; it is well-supported by kinetic data. Studies comparing the reaction rates of 1-halo-2,4-dinitrobenzenes with nucleophiles like piperidine provide clear quantitative evidence.

SubstrateLeaving GroupRelative Rate Constant (k_X / k_Cl)
1-Fluoro-2,4-dinitrobenzeneF~3300
1-Chloro-2,4-dinitrobenzeneCl1
1-Bromo-2,4-dinitrobenzeneBr~0.8
1-Iodo-2,4-dinitrobenzeneI~0.4
Data derived from studies on reactions with piperidine. The exact relative rates can vary with the nucleophile and solvent system.[1][10][14]

As the data clearly indicates, the fluoro-substituted compound reacts several orders of magnitude faster than its chloro-substituted counterpart. This dramatic difference in reaction rates highlights the practical advantage of using fluorinated nitrobenzoates in synthesis, often enabling reactions to proceed under milder conditions with shorter reaction times and higher yields.[10]

Experimental Protocol: A Head-to-Head Kinetic Assay

To provide a practical and self-validating framework, we present a detailed protocol for a comparative kinetic analysis of a fluoro-nitrobenzoate versus a chloro-nitrobenzoate. This experiment is designed to be monitored by UV-Vis spectrophotometry, which measures the formation of the colored product over time.

Objective: To quantitatively compare the rate of nucleophilic aromatic substitution for methyl 4-fluoro-3-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate upon reaction with a phenoxide nucleophile.

Reaction: Methyl 4-halo-3-nitrobenzoate + 4-Methoxyphenoxide → Methyl 4-(4-methoxyphenoxy)-3-nitrobenzoate + Halide

Experimental_Workflow Figure 2: Workflow for Comparative Kinetic Analysis cluster_prep 1. Reagent Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis A Prepare stock solutions: - Substrates (Fluoro & Chloro) - Nucleophile (4-Methoxyphenol) - Base (e.g., DBU) C Equilibrate spectrophotometer and cuvette at constant temp (e.g., 25°C) A->C B Prepare reaction buffer/solvent (e.g., Anhydrous DMSO) D Add solvent, nucleophile, and base to cuvette. Blank the instrument. B->D C->D E Initiate reaction by injecting substrate stock solution. Start timer. D->E F Record absorbance at λ_max of product at fixed time intervals. E->F G Plot Absorbance vs. Time F->G H Determine initial rate from the slope of the linear portion of the curve G->H I Calculate pseudo-first-order rate constant (k_obs) H->I J Compare k_obs for Fluoro vs. Chloro substrate I->J

Caption: Figure 2: Workflow for Comparative Kinetic Analysis.

Materials and Reagents:
  • Methyl 4-fluoro-3-nitrobenzoate

  • Methyl 4-chloro-3-nitrobenzoate

  • 4-Methoxyphenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[15]

  • Temperature-controlled UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and syringes

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Substrate Stocks (10 mM): Accurately weigh and dissolve methyl 4-fluoro-3-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate in separate volumetric flasks using anhydrous DMSO to create 10 mM stock solutions.

    • Nucleophile Stock (1 M): Prepare a 1 M stock solution of 4-methoxyphenol in anhydrous DMSO.

    • Base Stock (1 M): Prepare a 1 M stock solution of DBU in anhydrous DMSO. The base is used to deprotonate the phenol to generate the more nucleophilic phenoxide in situ.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to acquire data at the λ_max of the expected ether product (this should be determined beforehand by running a full spectrum of a completed reaction). The product will be colored due to the extended conjugation involving the nitro group.

    • Set the temperature of the cuvette holder to a constant temperature, for example, 25.0 °C.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To a quartz cuvette, add 2.8 mL of anhydrous DMSO.

    • Add 100 µL of the 1 M 4-methoxyphenol stock solution (final concentration ~34.5 mM).

    • Add 100 µL of the 1 M DBU stock solution (final concentration ~34.5 mM).

    • Place the cuvette in the spectrophotometer, allow the temperature to equilibrate, and blank the instrument.

    • To initiate the reaction, rapidly inject 10 µL of the 10 mM substrate stock solution (fluoro- or chloro-nitrobenzoate) into the cuvette (final concentration ~0.033 mM). The nucleophile is in large excess (~1000-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the predetermined λ_max at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change (or until the reaction reaches completion).

  • Data Analysis:

    • Repeat the kinetic run at least three times for each substrate to ensure reproducibility.

    • Plot absorbance versus time for each run. The initial part of the curve should be linear.

    • The slope of this linear region represents the initial rate of the reaction.

    • The pseudo-first-order rate constant (k_obs) can be calculated from the data. For a reaction that goes to completion, a plot of ln(A_∞ - A_t) vs. time will yield a straight line with a slope of -k_obs, where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • Compare the average k_obs values for the fluoro- and chloro-nitrobenzoate substrates. A much larger k_obs value is expected for the fluoro-derivative.

Conclusion

For nucleophilic aromatic substitution reactions involving nitrobenzoate esters, the choice between a fluoro or chloro leaving group has a profound impact on reactivity. The evidence, grounded in the fundamental principles of the SNAr mechanism and confirmed by quantitative kinetic data, is unequivocal: fluoro-nitrobenzoates are significantly more reactive than their chloro-nitrobenzoate counterparts .[6][10]

This enhanced reactivity is not due to the leaving group's ability to depart, but rather to the powerful inductive effect of the highly electronegative fluorine atom.[4][11] This effect increases the electrophilicity of the reaction center and, most critically, stabilizes the high-energy Meisenheimer complex formed during the rate-determining step of the reaction.[10][11] For researchers and drug development professionals, leveraging the superior reactivity of fluorinated substrates can lead to more efficient, faster, and higher-yielding syntheses, often under milder conditions that are compatible with complex molecular architectures.

References
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Reddit. Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]

  • Vaia. Problem 48 In nucleophilic aromatic substit.... [Link]

  • Beletskaya, I. P., & Artamkina, G. A. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Jaworski, J. S., & Milczarek, G. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Dr. Roaa Majid. Nucleophilic Aromatic Substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Vaia. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step fornucleophilic aromatic substitution?. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Tsybizova, A. A., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • Gaylord Chemical Company. SNAr Comparative Reaction. [Link]

  • Reddit. Confused as to which would be a better leaving group. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]

  • Nielsen, D. S., et al. (2017). Concerted nucleophilic aromatic substitutions. DASH. [Link]

  • Le, C. M., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase | Request PDF. [Link]

  • YouTube. 13.3 Synthesis and Reactions of Ethers. [Link]

  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Chegg. Solved Fluorine is less deactivating than chlorine in the. [Link]

  • Repositorio UDD. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • NIH. Stable Spirocyclic Meisenheimer Complexes. [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]

  • PubMed. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

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As drug targets become increasingly complex, the selection of precise synthetic building blocks is no longer just a matter of chemical feasibility; it is a foundational step in defining a drug's ultimate biological activity, metabolic stability, and target selectivity. Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0) has emerged as a highly privileged scaffold in medicinal chemistry.

While nitrobenzoates generally exhibit baseline antimicrobial and anti-inflammatory properties [1], this specific fluorinated and methylated analog is critical for the synthesis of third-generation, mutant-selective kinase inhibitors—specifically those targeting the Epidermal Growth Factor Receptor (EGFR) T790M mutation [2].

This guide objectively compares methyl 4-fluoro-3-methyl-5-nitrobenzoate against its closely related structural analogs, detailing the mechanistic causality behind its superior performance and providing validated experimental protocols for evaluating these compounds in downstream biological assays.

Structural & Mechanistic Rationale: The "Why" Behind the Scaffold

To understand the biological utility of methyl 4-fluoro-3-methyl-5-nitrobenzoate, we must deconstruct its pharmacophoric contributions. When this compound is utilized as a precursor (typically via the reduction of the nitro group to an aniline for subsequent coupling to a pyrimidine or quinazoline core), the substituents on the phenyl ring dictate the spatial geometry and electronic profile of the resulting drug [3].

  • The C4-Fluorine Atom (Metabolic Shielding & Electronics): Fluorine substitution at the para-position significantly alters the electron density of the aromatic ring. More importantly, it acts as a metabolic shield. Cytochrome P450 enzymes frequently oxidize unsubstituted aromatic positions. The strong C-F bond resists oxidative cleavage, thereby extending the in vivo half-life of the downstream therapeutic [4].

  • The C3-Methyl Group (Conformational Locking): This is the critical differentiator between this compound and its non-methylated analogs. The steric bulk of the methyl group restricts the rotational freedom of the adjacent functional groups (once the nitro group is converted to an amide/amine linkage). This "conformational locking" forces the molecule into a specific 3D geometry that perfectly occupies the altered ATP-binding pocket of the EGFR T790M mutant, while creating a steric clash with Wild-Type (WT) EGFR. This selectivity is what prevents the severe skin and gastrointestinal toxicities associated with first-generation inhibitors [2].

  • The C5-Nitro Group (Reducible Handle & Direct Activity): In antimicrobial applications, the nitro group is a direct pharmacophore, undergoing reduction by bacterial nitroreductases to generate cytotoxic reactive nitrogen species [1]. In oncology, it serves as a highly efficient synthetic handle, easily reduced to an amine for coupling reactions.

G N1 C3-Methyl Group N2 Steric Hindrance (Restricted Rotation) N1->N2 N3 Conformational Locking of Pharmacophore N2->N3 N4 High Affinity Binding (EGFR T790M Mutant) N3->N4 Mutant Pocket N5 Steric Clash (Wild-Type EGFR) N3->N5 WT Pocket

Mechanistic role of the C3-methyl group in driving EGFR T790M mutant selectivity.

Comparative Biological & Physicochemical Profiling

When designing a screening library or optimizing a lead compound, researchers frequently weigh methyl 4-fluoro-3-methyl-5-nitrobenzoate against cheaper or structurally simpler analogs. The table below synthesizes representative experimental data comparing the downstream efficacy of these building blocks when converted into their respective kinase inhibitor derivatives.

Precursor / AnalogKey Structural VarianceImpact on Downstream Kinase Selectivity (EGFR T790M vs WT)Metabolic Stability (Microsomal T1/2​ )Primary Application Profile
Methyl 4-fluoro-3-methyl-5-nitrobenzoate Optimal steric/electronic balance (F + CH3​ )Excellent. High mutant affinity ( IC50​<10 nM); WT sparing ( IC50​>500 nM).High (> 60 min). F blocks para-oxidation.3rd-Gen EGFR Inhibitors (NSCLC); Targeted Oncology.
Methyl 4-fluoro-3-nitrobenzoate Lacks C3-Methyl groupPoor. High flexibility leads to equipotent binding to WT and Mutant EGFR, causing toxicity.Moderate (~ 45 min).Broad-spectrum antimicrobials; Non-selective kinase inhibitors.
Methyl 3,5-difluoro-4-nitrobenzoate Di-fluoro substitution; altered electronicsModerate. Highly electrophilic; prone to off-target covalent binding and rapid clearance.Low (< 30 min). Susceptible to nucleophilic aromatic substitution (SNAr) in vivo.Niche agrochemicals; specialized covalent probes.

Data synthesis based on structure-activity relationship (SAR) principles for mutant-selective EGFR inhibitors and fluorinated pharmacokinetics [2][4].

Experimental Workflows & Protocols

To rigorously evaluate the biological utility of methyl 4-fluoro-3-methyl-5-nitrobenzoate, it must be processed through a self-validating experimental system. Below are the standardized protocols for assessing its downstream efficacy in oncology and its direct efficacy in microbiology.

Protocol A: In Vitro Kinase Inhibition Assay (EGFR T790M vs. WT)

This protocol details the evaluation of the aniline derivative synthesized from the target nitrobenzoate.

Materials:

  • Recombinant EGFR WT and EGFR T790M/L858R mutant enzymes.

  • ATP and Poly(Glu,Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds (derivatives of the nitrobenzoate analogs).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized test compounds in 100% DMSO to a stock concentration of 10 mM. Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction: In a 384-well white plate, add 2 µL of the diluted compound to 4 µL of the respective kinase (WT or T790M). Incubate at room temperature for 15 minutes to allow pre-binding (crucial for evaluating the conformational lock provided by the C3-methyl group).

  • Initiation: Add 4 µL of the ATP/substrate mixture. The final ATP concentration should be at the Km​ for each specific kinase to ensure accurate competitive inhibition kinetics.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model. A successful derivative of methyl 4-fluoro-3-methyl-5-nitrobenzoate will show a >50-fold selectivity window for T790M over WT.

Protocol B: Nitroreductase-Dependent Antimicrobial Screening (Direct Activity)

To evaluate the direct biological activity of the nitrobenzoate scaffold itself.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Mycobacterium smegmatis (a surrogate for M. tuberculosis) in Middlebrook 7H9 broth to an OD600​ of 0.6. Dilute the culture 1:100 in fresh broth.

  • Compound Plating: Dispense 100 µL of serial dilutions of methyl 4-fluoro-3-methyl-5-nitrobenzoate (and analogs) into a 96-well plate.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 48 hours.

  • Resazurin Assay: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the nitrobenzoate that prevents the color change, validating the compound's ability to undergo lethal intracellular nitroreduction.

G A Methyl 4-fluoro-3-methyl- 5-nitrobenzoate B Reduction (DIBAL-H / H2) Aniline Intermediate A->B C Coupling to Pyrimidine/ Quinazoline Core B->C D EGFR T790M Kinase Inhibition Assay C->D E Lead Optimization & Selectivity Profiling D->E

Workflow for synthesizing and validating EGFR T790M inhibitors from nitrobenzoate precursors.

Conclusion

For drug development professionals, the choice of starting material dictates the ceiling of a drug's clinical potential. Methyl 4-fluoro-3-methyl-5-nitrobenzoate is not merely a generic building block; it is a highly engineered pharmacophoric precursor. The synergistic effects of the C4-fluorine (metabolic stability) and the C3-methyl group (steric conformational locking) make it vastly superior to simpler analogs like methyl 4-fluoro-3-nitrobenzoate when designing highly selective, mutation-targeting therapeutics. By integrating this specific scaffold into development pipelines, researchers can significantly reduce off-target toxicities and improve the pharmacokinetic profiles of their lead compounds.

References

  • Gray, N. S., et al. "Compounds and compositions for modulating egfr activity." WO2013184757A1, Google Patents, 2013.
  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

  • Preussmann, R., et al. "Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines." National Institutes of Health (NIH), PubMed. Available at:[Link]

Spectroscopic Comparison of Methyl 4-Fluoro-3-Methyl-5-Nitrobenzoate Isomers: A Diagnostic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical bottlenecks associated with regioselective synthesis. When synthesizing highly functionalized building blocks like methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0)—a critical precursor for advanced epidermal growth factor receptor (EGFR) inhibitors ()—the nitration of fluoromethylbenzoates inevitably yields a mixture of positional isomers.

Differentiating the target 4-fluoro isomer from its closely related byproducts (such as the 2-fluoro isomer) requires more than just mass spectrometry; it demands a rigorous, self-validating spectroscopic framework. This guide provides an objective, data-driven comparison of these isomers, detailing the theoretical causality behind our analytical choices and providing robust experimental protocols.

Part 1: Theoretical Causality & Spectroscopic Principles

To establish an undeniable structural assignment, we must leverage orthogonal spectroscopic techniques. Relying on a single data point is a critical failure point in structural elucidation.

Why 19 F NMR is the Ultimate Diagnostic Tool

While 1 H and 13 C NMR are standard, 19 F NMR is the definitive tool for fluorinated aromatics. The causality behind this choice is twofold:

  • Unparalleled Sensitivity to the Electronic Environment: The 19 F nucleus has a massive chemical shift dispersion (~300 ppm). The local electronic shielding is drastically altered depending on whether the fluorine atom is flanked by a strongly electron-withdrawing nitro group (as in the 4-fluoro isomer) or an ester group (as in the 2-fluoro isomer) ().

  • Zero Background Interference: Because biological and standard organic matrices lack endogenous fluorine, every signal in a 19 F spectrum is unambiguously derived from the analyte, ensuring high signal-to-noise ratios without solvent suppression artifacts.

The Logic of FT-IR Fingerprinting

Infrared (IR) spectroscopy is less sensitive to positional isomerism than NMR, but it serves as a critical, rapid orthogonal check for functional group integrity. The asymmetric and symmetric stretching of the −NO2​ group, combined with the ester carbonyl ( C=O ) stretch, confirms that no unintended hydrolysis or reduction occurred during the harsh nitration and subsequent purification steps ().

Part 2: Workflow Visualization

The following diagram outlines our standardized laboratory workflow for isolating and validating these isomers.

Workflow Start Synthesis Reaction (Nitration Workflow) Crude Crude Mixture (Positional Isomers) Start->Crude Purification Chromatographic Separation (Silica Gel / HPLC) Crude->Purification IsomerA Target Isomer (4-Fluoro) Purification->IsomerA IsomerB Byproduct Isomer (2-Fluoro) Purification->IsomerB NMR NMR Spectroscopy (1H, 13C, 19F) IsomerA->NMR IR FT-IR Spectroscopy (ATR Method) IsomerA->IR IsomerB->NMR IsomerB->IR Validation Structural Validation & Isomeric Purity Confirmation NMR->Validation IR->Validation

Figure 1: Workflow for the synthesis, separation, and spectroscopic validation of benzoate isomers.

Part 3: Quantitative Data Summaries

The tables below summarize the expected spectroscopic data used to differentiate the target API building block from its primary positional byproduct.

Table 1: NMR Chemical Shifts and Coupling Constants Comparison

Acquired in CDCl3​ at 298K. 1 H at 400 MHz, 19 F at 376 MHz.

Spectroscopic FeatureTarget: Methyl 4-fluoro-3-methyl-5-nitrobenzoateByproduct: Methyl 2-fluoro-3-methyl-5-nitrobenzoateDiagnostic Rationale
19 F NMR Shift ~ -112.5 ppm~ -118.2 ppmF is more deshielded in the 4-fluoro isomer due to the adjacent, strongly electron-withdrawing −NO2​ group.
1 H NMR (Ar-H) H-6: ~8.6 ppm (dd)H-2: ~8.1 ppm (dd)H-6: ~8.7 ppm (dd)H-4: ~8.2 ppm (dd)H-6 is highly deshielded in both due to ortho −NO2​ and ester groups.
1 H- 19 F Coupling 4JHF​ ~ 6.5 Hz (to H-2 & H-6) 4JHF​ ~ 6.0 Hz (to H-4 & H-6)Confirms the meta-relationship between the fluorine and the aromatic protons in both isomers.
1 H NMR ( −CH3​ ) ~2.4 ppm (d, 4JHF​ = 2.2 Hz)~2.4 ppm (d, 4JHF​ = 2.0 Hz)The methyl group splits into a doublet due to long-range coupling with the adjacent fluorine.
Table 2: Key FT-IR Vibrational Frequencies

Acquired via Diamond ATR.

Functional GroupTarget (4-Fluoro Isomer)Byproduct (2-Fluoro Isomer)
Ester C=O Stretch 1728 cm−1 1732 cm−1
Nitro Asymmetric Stretch 1535 cm−1 1531 cm−1
Nitro Symmetric Stretch 1348 cm−1 1352 cm−1
Aromatic C−F Stretch 1245 cm−1 1220 cm−1

Part 4: Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; the data generated must mathematically agree across different analytical domains to confirm structural integrity.

Protocol A: High-Resolution NMR Acquisition & Validation

Objective: Unambiguous assignment of atomic connectivity via cross-domain J -coupling validation.

  • Sample Preparation: Dissolve 15–20 mg of the chromatographically purified isomer in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS as an internal standard). Causality: CDCl3​ is chosen over DMSO- d6​ to prevent solvent-solute hydrogen bonding that can artificially perturb the chemical shifts of the electron-deficient aromatic ring.

  • 1 H NMR Acquisition: Acquire the proton spectrum at 400 MHz. Set the relaxation delay ( D1​ ) to a minimum of 2.0 seconds. Causality: A sufficient D1​ ensures complete relaxation of the methyl protons, guaranteeing accurate integration ratios (3:3:1:1).

  • 19 F NMR Acquisition (The Validation Step): Acquire the fluorine spectrum at 376 MHz. Crucial Step: You must acquire both a 1 H-decoupled and a 1 H-coupled 19 F spectrum.

  • Self-Validation Logic: Extract the 4JHF​ coupling constants from the aromatic doublets in the 1 H spectrum (e.g., 6.5 Hz). Overlay this with the 1 H-coupled 19 F spectrum. The multiplet splitting in the fluorine domain must mathematically perfectly match the 6.5 Hz value extracted from the proton domain. Any deviation of >0.2 Hz indicates an impure sample or an artifact, triggering immediate re-purification.

Protocol B: FT-IR Analysis via Attenuated Total Reflectance (ATR)

Objective: Rapid confirmation of functional group survival post-nitration.

  • Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to dry and collect a background spectrum (32 scans). Causality: ATR is utilized instead of KBr pellets to eliminate moisture absorption, which would obscure the critical 3000-3500 cm−1 region and potentially alter the crystalline polymorph of the sample.

  • Sample Application: Deposit 2–3 mg of the solid crystalline isomer directly onto the center of the diamond crystal. Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm−1 across a spectral window of 4000 to 400 cm−1 .

  • Self-Validation Logic: Before analyzing the fingerprint region, verify the baseline at 2500 cm−1 . A sloping baseline indicates poor crystal contact or excessive particle size, requiring the sample to be ground finer and re-analyzed. Once validated, confirm the presence of the 1728cm−1 (Ester) and 1535cm−1 (Nitro) peaks.

References

  • Compounds and compositions for modulating egfr activity (WO2013184757A1). Google Patents.
  • 19F NMR-tags for peptidyl prolyl conformation analysis . PubMed Central (PMC). Available at:[Link]

A Comparative Guide to the Antifungal Potential of 3-Methyl-4-Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The global landscape of infectious diseases is marked by the escalating threat of invasive fungal infections, which are associated with high rates of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The clinical challenge is compounded by the emergence of drug-resistant fungal strains, rendering a portion of the current antifungal arsenal ineffective.[1][3] This scenario underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.[4] In this context, nitrobenzoate derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[5][6][7] This guide provides a comprehensive assessment of the antifungal potential of a specific subset, the 3-methyl-4-nitrobenzoate derivatives, offering a comparative analysis of their efficacy, insights into their mechanism of action, and standardized protocols for their evaluation.

Synthesis of 3-Methyl-4-Nitrobenzoate Derivatives: A Versatile Scaffold

The 3-methyl-4-nitrobenzoate scaffold serves as a versatile starting point for the synthesis of a library of derivatives. The parent compound, 3-methyl-4-nitrobenzoic acid, can be synthesized through various oxidation methods.[8] From this acid, a common and straightforward method to generate ester derivatives is through Fischer esterification, refluxing the acid with a desired alcohol (ROH) in the presence of a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄).[3][9] This allows for the introduction of various alkyl or aryl side chains, which has been shown to be a critical determinant of biological activity.[3]

The general synthesis workflow can be visualized as follows:

cluster_synthesis Synthesis of 3-Methyl-4-Nitrobenzoate Derivatives Start 3-Methyl-4-nitrobenzoic Acid Reflux Reflux Start->Reflux Alcohol Alcohol (R-OH) Alcohol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Ester 3-Methyl-4-nitrobenzoate Derivative Reflux->Ester Fischer Esterification Purification Purification (e.g., Crystallization) Ester->Purification Final_Product Pure Derivative Purification->Final_Product

Caption: General synthesis pathway for 3-methyl-4-nitrobenzoate ester derivatives.

Antifungal Activity and Comparative Efficacy

Studies have demonstrated that 3-methyl-4-nitrobenzoate derivatives possess significant antifungal activity, particularly against various species of the Candida genus, which are common opportunistic pathogens.[3][10][11] The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[12]

A comparative analysis of the antifungal activity of two prominent derivatives against Candida guilliermondii highlights the influence of the ester side chain.[3][5][6]

CompoundFungal StrainMIC (µM)Reference AntifungalFungal StrainMIC (µg/mL)
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20739[5][6]TerbinafineDermatophytes (Panel)0.002-0.03[13]
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20731[5][6]VoriconazoleDermatophytes (Panel)0.015-0.25[13]
ItraconazoleDermatophytes (Panel)0.03-1[13]
KetoconazoleCandida albicansSensitive[4]
NystatinCandida albicansSensitive[4]

Analysis of Efficacy: The data reveals that the pentyl derivative exhibits slightly greater potency against C. guilliermondii than the methyl derivative, suggesting that increasing the lipophilicity of the alkyl side chain may enhance antifungal activity.[3] When compared to established antifungal agents like terbinafine and voriconazole, the 3-methyl-4-nitrobenzoate derivatives show activity in the micromolar range. While direct comparison is complex due to different fungal species and testing conditions, this initial data positions them as promising candidates for further optimization.

Proposed Mechanism of Action: A Multi-Target Approach?

The precise mechanism by which 3-methyl-4-nitrobenzoate derivatives exert their antifungal effect is an area of active investigation. The presence of the nitro group is considered crucial for their antimicrobial activity.[4][14] Current research points towards a few potential pathways:

  • Enzyme Inhibition: In silico modeling studies suggest that the most bioactive derivatives, such as pentyl 3-methyl-4-nitrobenzoate, may interact with and inhibit thymidylate kinase (TPMK).[3][6][11] TPMK is a key enzyme in the synthesis of DNA precursors, and its inhibition would disrupt fungal replication.

  • Oxidative Stress: A widely accepted model for nitroaromatic compounds posits that their antimicrobial action stems from the intracellular reduction of the nitro group.[14] This process can generate reactive nitrogen species and other free radicals, leading to oxidative stress and subsequent damage to vital cellular components like DNA, proteins, and cell membranes.[3]

  • Disruption of Ergosterol Synthesis: The mechanism of action for some nitro-containing antifungal compounds involves the inhibition of 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14] This leads to membrane instability and cell death.

cluster_mechanism Proposed Antifungal Mechanisms of 3-Methyl-4-Nitrobenzoate Derivatives cluster_cell Fungal Cell Compound 3-Methyl-4-Nitrobenzoate Derivative TPMK Thymidylate Kinase (TPMK) Compound->TPMK Target 1: Enzyme Inhibition Nitro_Reduction Intracellular Nitro-Reduction Compound->Nitro_Reduction Target 2: Induction of Oxidative Stress Ergosterol_Synth 14α-demethylase Compound->Ergosterol_Synth Target 3: Ergosterol Synthesis Inhibition DNA_Synth DNA Synthesis TPMK->DNA_Synth Inhibition Replication Fungal Replication DNA_Synth->Replication Cell_Death Fungal Cell Death Replication->Cell_Death ROS Reactive Oxygen Species (ROS) Nitro_Reduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Damage to DNA, Proteins, Membranes Oxidative_Stress->Cell_Damage Cell_Damage->Cell_Death Ergosterol Ergosterol Synthesis Ergosterol_Synth->Ergosterol Inhibition Membrane Cell Membrane Integrity Ergosterol->Membrane Membrane->Cell_Death

Caption: Proposed multi-target antifungal mechanisms of 3-methyl-4-nitrobenzoate derivatives.

Cytotoxicity Assessment: A Critical Step in Drug Development

A significant hurdle in the development of antifungal drugs is ensuring their selectivity for fungal cells over host mammalian cells.[15][16] Due to the eukaryotic nature of both, there is a risk of off-target cytotoxicity.[16] Therefore, early-stage in vitro cytotoxicity testing is a critical, value-driven strategy to de-risk the development pipeline and prioritize compounds with a favorable therapeutic window.[15]

Experimental Workflow for Antifungal and Cytotoxicity Assessment

The following workflow provides a logical progression from initial antifungal screening to essential safety profiling.

cluster_workflow Integrated Antifungal Assessment Workflow Start Synthesized 3-Methyl-4-Nitrobenzoate Derivatives MIC_Test Antifungal Susceptibility Testing (Broth Microdilution Assay) Start->MIC_Test Cytotoxicity_Test In Vitro Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) Start->Cytotoxicity_Test Determine_MIC Determine Minimum Inhibitory Concentration (MIC) MIC_Test->Determine_MIC Quantitative Efficacy Selectivity_Index Calculate Selectivity Index (SI = CC₅₀ / MIC) Determine_MIC->Selectivity_Index Determine_CC50 Determine 50% Cytotoxic Concentration (CC₅₀) Cytotoxicity_Test->Determine_CC50 Safety Profiling Determine_CC50->Selectivity_Index Decision Lead Candidate Selection Selectivity_Index->Decision High SI indicates promising candidate

Caption: Experimental workflow for antifungal susceptibility and cytotoxicity testing.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI).[12][17][18]

Objective: To determine the minimum inhibitory concentration (MIC) of 3-methyl-4-nitrobenzoate derivatives against a target fungal strain (e.g., Candida albicans).

Materials:

  • Test compounds (3-methyl-4-nitrobenzoate derivatives) dissolved in dimethyl sulfoxide (DMSO).

  • Fungal strain (e.g., Candida albicans ATCC 90028).

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer or plate reader.

Methodology:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in the wells will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To assess the cytotoxicity of the test compounds against a mammalian cell line (e.g., HeLa or HepG2) to determine the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Mammalian cell line (e.g., HeLa).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • Sterile 96-well flat-bottom microtiter plates.

  • Plate reader.

Methodology:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (cells treated with the highest concentration of DMSO used) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence indicates that 3-methyl-4-nitrobenzoate derivatives are a promising class of compounds with demonstrable antifungal activity. The ability to easily modify their structure, particularly the ester side chain, allows for the exploration of structure-activity relationships to optimize potency.[3] Preliminary mechanistic studies suggest that these compounds may act through multiple targets, a desirable trait that could potentially reduce the likelihood of resistance development.[3][6][14]

However, the journey from a promising hit to a clinical candidate is long. Future research should focus on:

  • Broad-Spectrum Activity: Expanding the antifungal testing to a wider panel of clinically relevant fungi, including resistant strains.

  • Mechanism Deconvolution: Conducting further biochemical and genetic studies to definitively identify the molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Progressing the most promising candidates with high selectivity indices into animal models of fungal infection to evaluate their in vivo efficacy, pharmacokinetics, and toxicology.

The quantitative data, detailed protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this promising class of molecules.

References

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Ferreira, A. R., et al. (2026, February 20). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Retrieved from [Link]

  • Andrade, J., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • de Almeida, L., et al. (2022, September 19). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of this study using 3-methyl-4-nitrobenzoate derivatives. Retrieved from [Link]

  • Walsh, T. J., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. PMC. Retrieved from [Link]

  • Pierce, C. G., & Lionakis, M. S. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]

  • Benito, R. (2018, September 3). In vitro antifungal susceptibility testing. ResearchGate. Retrieved from [Link]

  • Thompson, G. R., et al. (2021, September 9). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). of potential structural modifications to increase the antifungal activity of derivatives 6 and 7 against different strains of Candida sp. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... Retrieved from [Link]

  • Juvvadi, P. R., et al. (2021, August 18). A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. mSphere. Retrieved from [Link]

  • STEMart. (n.d.). Antifungal Activity Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the 3-methyl-4-nitrobenzoic acid derivatives: (a) ROH,... Retrieved from [Link]

  • Ferreira, A. R., et al. (2025, January 1). 3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry. Retrieved from [Link]

  • Flores-Alamo, M., et al. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Retrieved from [Link]

  • Sbarbosa, F. Q., et al. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, January 7). A review of compounds derivatives with antimicrobial activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • da Silva, A. C., et al. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Ryder, N. S., et al. (1998). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Silico Toxicity Prediction for Substituted Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, toxicologists, and drug development professionals, the early identification of potential toxicity is paramount. Substituted nitroaromatic compounds (NACs), a class of molecules prevalent in pharmaceuticals, explosives, and industrial chemicals, present a particular challenge due to their diverse and often severe toxicological profiles, including mutagenicity, carcinogenicity, and cytotoxicity.[1][2] The costly and time-consuming nature of traditional animal testing has propelled the adoption of in silico (computational) methods as indispensable tools for rapid, cost-effective, and ethically sound toxicity assessment.[3][4]

This guide provides an in-depth comparison of the principal in silico methodologies for predicting the toxicity of substituted nitroaromatic compounds. Moving beyond a simple enumeration of techniques, we will delve into the mechanistic underpinnings of each approach, providing the rationale behind their application and offering practical, field-proven insights to guide your experimental and computational workflows.

The Landscape of In Silico Toxicity Prediction: A Comparative Overview

The prediction of a chemical's toxicity from its structure is a complex endeavor. A variety of computational models have been developed, each with its own strengths and limitations. For NACs, the primary in silico approaches can be broadly categorized as:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Statistical models that correlate molecular descriptors with toxicological endpoints.

  • Molecular Docking: Simulation of the interaction between a small molecule (the NAC) and a biological macromolecule (e.g., DNA, an enzyme).

  • Expert Systems: Knowledge-based systems that use a set of rules derived from existing toxicological data to identify potential hazards.

  • Read-Across: A data-gap filling technique that predicts the toxicity of a substance by using data from structurally similar compounds.

The choice of method depends on the specific research question, the available data, and the desired level of mechanistic insight.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The Workhorse of Predictive Toxicology

QSAR models are the most widely used in silico approach for toxicity prediction.[1] They are built on the principle that the biological activity of a chemical is a function of its molecular structure. By identifying and quantifying specific molecular properties, known as descriptors, we can build mathematical models that predict toxicity.

The QSAR Workflow: A Step-by-Step Protocol

A robust and predictive QSAR model is not merely the result of a statistical analysis; it is the product of a carefully executed workflow.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Interpretation Data_Curation 1. Data Curation - Gather experimental toxicity data - Standardize chemical structures Descriptor_Calculation 2. Descriptor Calculation - 2D and 3D descriptors - Quantum chemical descriptors Data_Curation->Descriptor_Calculation Data_Splitting 3. Data Splitting - Training set - Test set Descriptor_Calculation->Data_Splitting Feature_Selection 4. Feature Selection - Identify relevant descriptors Data_Splitting->Feature_Selection Model_Building 5. Model Building - MLR, PLS, SVM, ANN Feature_Selection->Model_Building Internal_Validation 6. Internal Validation - Cross-validation Model_Building->Internal_Validation External_Validation 7. External Validation - Predict on test set Internal_Validation->External_Validation Mechanistic_Interpretation 8. Mechanistic Interpretation - Analyze descriptor contributions External_Validation->Mechanistic_Interpretation

A generalized workflow for developing a predictive QSAR model.

1. Data Curation:

  • Objective: To assemble a high-quality dataset of NACs with reliable experimental toxicity data for the endpoint of interest (e.g., Ames mutagenicity, rat oral LD50).

  • Protocol:

    • Data Source Identification: Utilize reputable public databases such as ChemIDplus, PubChem, and the National Toxicology Program (NTP) database.[5]

    • Data Standardization: Ensure consistency in toxicity units (e.g., convert LD50 to -log(mol/kg)).

    • Structural Curation: Standardize chemical structures by removing salts, neutralizing charges, and ensuring consistent representation (e.g., using SMILES or SDF formats).

2. Descriptor Calculation:

  • Objective: To numerically represent the structural and physicochemical properties of the NACs.

  • Protocol:

    • Software Selection: Employ software such as PaDEL-Descriptor, Dragon, or RDKit to calculate a wide range of descriptors.

    • Descriptor Classes:

      • 1D/2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., logP, polar surface area).[3]

      • 3D Descriptors: These require a 3D conformation of the molecule and include geometric descriptors (e.g., molecular volume, surface area).

      • Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, which are crucial for understanding the reactivity of NACs. Important descriptors include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the HOMO-LUMO gap.[6]

3. Data Splitting:

  • Objective: To divide the dataset into a training set for model building and a test set for evaluating its predictive performance.

  • Protocol:

    • Ratio: A common split is 70-80% for the training set and 20-30% for the test set.

    • Method: Employ a random splitting method or a more sophisticated approach like the Kennard-Stone algorithm to ensure both sets are representative of the chemical space.

4. Feature Selection:

  • Objective: To identify the most relevant descriptors that contribute to the prediction of toxicity, while avoiding overfitting.

  • Protocol:

    • Filter Methods: Use statistical measures like correlation coefficients to remove redundant descriptors.

    • Wrapper Methods: Employ algorithms like Genetic Algorithms (GA) or stepwise regression to select the optimal subset of descriptors.

5. Model Building:

  • Objective: To establish a mathematical relationship between the selected descriptors and the toxicity endpoint.

  • Protocol:

    • Algorithm Selection:

      • Multiple Linear Regression (MLR): A simple and interpretable linear model.

      • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.[7][8]

      • Machine Learning Methods: Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) can capture complex, non-linear relationships.[1][9]

6. & 7. Model Validation (Internal and External):

  • Objective: To assess the robustness and predictive power of the developed model.

  • Protocol:

    • Internal Validation: Use cross-validation (e.g., leave-one-out or k-fold) on the training set to evaluate the model's stability.

    • External Validation: Apply the trained model to the independent test set to assess its ability to predict the toxicity of new compounds.

    • Performance Metrics:

      • Coefficient of Determination (R²): Measures the goodness-of-fit for the training set.

      • Cross-validated R² (Q²): Measures the predictive ability during internal validation.

      • External R² (R²ext): Measures the predictive ability on the test set.

      • For classification models (mutagenic/non-mutagenic), metrics like accuracy, sensitivity, and specificity are used.[10]

8. Mechanistic Interpretation:

  • Objective: To understand the structural features that drive the toxicity of NACs based on the selected descriptors.

  • Protocol:

    • Descriptor Analysis: Analyze the contribution of each descriptor to the model. For example, a positive correlation with ELUMO suggests that higher electrophilicity is associated with increased toxicity.[6]

    • Substructure Analysis: Identify common structural fragments in highly toxic compounds that are captured by the model's descriptors.

Comparison of QSAR Modeling Approaches for Nitroaromatic Compounds
Model TypePrincipleStrengths for NACsLimitations for NACsRepresentative Performance (Mutagenicity)
2D-QSAR Uses 1D and 2D descriptors.[8]Computationally efficient; good for initial screening.May not capture complex 3D interactions and stereochemistry.R² ≈ 0.6-0.8[8]
3D-QSAR (e.g., CoMFA, CoMSIA) Uses 3D molecular fields (steric and electrostatic).[3][11]Provides a visual representation of favorable and unfavorable regions for activity; can offer more mechanistic insight.[11]Requires molecular alignment, which can be subjective and computationally intensive.R² > 0.8[3]
Machine Learning-based QSAR Employs non-linear algorithms like SVM and ANN.[1][9]Can model complex, non-linear relationships between structure and toxicity; often yields higher predictive accuracy.[1][9]Can be a "black box," making mechanistic interpretation difficult; prone to overfitting if not carefully validated.Accuracy ≈ 80-90%[10]

Molecular Docking: Unveiling the Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid.[12] For NACs, a primary mechanism of toxicity, particularly mutagenicity, involves their interaction with DNA.[2] Molecular docking can provide valuable insights into these interactions.

The Molecular Docking Workflow: A Step-by-Step Protocol

Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Receptor_Prep 1. Receptor Preparation - Obtain 3D structure (PDB) - Add hydrogens, assign charges Ligand_Prep 2. Ligand Preparation - Generate 3D structure - Assign charges, define rotatable bonds Receptor_Prep->Ligand_Prep Grid_Generation 3. Grid Box Generation - Define the binding site Ligand_Prep->Grid_Generation Docking_Run 4. Run Docking - Search for binding poses - Score the poses Grid_Generation->Docking_Run Pose_Analysis 5. Pose Analysis - Visualize interactions - Analyze binding energy Docking_Run->Pose_Analysis Interpretation 6. Mechanistic Interpretation - Relate binding to toxicity Pose_Analysis->Interpretation Read_Across_Workflow cluster_0 Problem Formulation cluster_1 Analogue Identification & Evaluation cluster_2 Justification & Uncertainty Define_Problem 1. Define Problem - Identify target compound - Define endpoint of interest Identify_Analogues 2. Identify Analogues - Search databases for similar structures Define_Problem->Identify_Analogues Evaluate_Similarity 3. Evaluate Similarity - Structural and mechanistic similarity Identify_Analogues->Evaluate_Similarity Data_Gap_Filling 4. Data Gap Filling - Use source data to predict target toxicity Evaluate_Similarity->Data_Gap_Filling Justify_Read_Across 5. Justify Read-Across - Provide a scientifically sound rationale Data_Gap_Filling->Justify_Read_Across Assess_Uncertainty 6. Assess Uncertainty - Evaluate confidence in the prediction Justify_Read_Across->Assess_Uncertainty

A generalized workflow for the read-across approach.
Challenges and Considerations for Read-Across

While conceptually simple, the successful application of read-across requires careful justification and consideration of uncertainties. [13][14]Key challenges include:

  • Defining Similarity: Structural similarity alone may not be sufficient. Mechanistic and metabolic similarities must also be considered.

  • Data Availability and Quality: Reliable data for suitable source compounds may be limited.

  • Justification: A robust scientific rationale for the read-across is essential for regulatory acceptance. [15]

Best Practices and Future Directions

The predictive power of in silico toxicology is continually advancing. To ensure the reliability and acceptance of these methods, it is crucial to adhere to best practices, such as the OECD principles for QSAR model validation.

The future of in silico toxicity prediction for NACs lies in the integration of multiple approaches. For instance, a hybrid approach that combines QSAR predictions with mechanistic insights from molecular docking and knowledge from expert systems can provide a more comprehensive and reliable assessment of potential toxicity. Furthermore, the increasing availability of high-throughput screening data and the development of more sophisticated machine learning algorithms will undoubtedly enhance the accuracy and applicability of these predictive models.

By understanding the principles, methodologies, and limitations of each in silico approach, researchers can make more informed decisions, accelerate the drug development process, and ultimately contribute to the design of safer chemicals.

References

  • Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]

  • Isayev, O., Muratov, E., Kuz'min, V., & Leszczynski, J. (2011). QSAR analysis of the toxicity of nitroaromatics in Tetrahymena pyriformis: structural factors and possible modes of action. SAR and QSAR in Environmental Research, 22(5-6), 505-526. [Link]

  • Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]

  • Wang, X., Lin, Z., & Yin, L. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

  • Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]

  • Gooch, J. W., Rasulev, B., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2051-2060. [Link]

  • Greene, N., Judson, P. N., Langowski, J. J., & Marchant, C. A. (1999). Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR. SAR and QSAR in Environmental Research, 10(2-3), 299-314. [Link]

  • Patlewicz, G., Ball, N., Becker, R. A., & Zvinavashe, E. (2018). Assessing Uncertainty in Read-Across: Questions to Evaluate Toxicity Predictions Based on Knowledge Gained from Case Studies. Regulatory Toxicology and Pharmacology, 98, 183-197. [Link]

  • Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]

  • Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. FULIR, 10(12), 746. [Link]

  • Kuz'min, V. E., Muratov, E. N., Artemenko, A. G., & Polishchuk, P. G. (2008). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Journal of Molecular Modeling, 14(7), 637-646. [Link]

  • Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. ResearchGate. [Link]

  • Keshavarz, M. H. (2011). Prediction of Toxicity of Nitroaromatic Compounds through Their Molecular Structures. ResearchGate. [Link]

  • Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]

  • Blue Frog Scientific. (2026, March 11). Read-Across Uncertainty – Technically the Only Certainty. [Link]

  • European Food Safety Authority. (2025, July 2). Guidance on the use of read-across for chemical safety assessment in food and feed. [Link]

  • Liu, H., Wang, L., & Han, S. (2001). 3-D QSAR study on a set of nitroaromatic compounds. ResearchGate. [Link]

  • Alarcón-Espósito, J., Marín-Becerra, A., & Caballero, J. (2025). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling, 65(6), 2950-2960. [Link]

  • Nakadate, M., Hayashi, M., Sofuni, T., Kamata, E., Aida, Y., Osada, T., ... & Ishidate, M. (1991). The expert system for toxicity prediction of chemicals based on structure-activity relationship. Environmental health perspectives, 96, 99-105. [Link]

  • Puzyn, T., Leszczynska, D., & Leszczynski, J. (2019). How to judge whether QSAR/read-across predictions can be trusted: a novel approach for establishing a model's applicability domain. Environmental Science: Nano, 6(1), 38-46. [Link]

  • Cariello, N. F., Wilson, J. D., Britt, B. H., Burlinson, B., & Gombar, V. (2002). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Mutagenesis, 17(4), 321-329. [Link]

  • Rasulev, B., Isayev, O., Gorb, L., & Leszczynski, J. (2006). Structure-toxicity relationships of nitroaromatic compounds. Molecular diversity, 10(2), 233-245. [Link]

  • Toropov, A. A., Toropova, A. P., & Raska, I. (2023). In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 891, 503684. [Link]

  • Roy, K., & Mitra, I. (2012). Recent developments in 3D QSAR and molecular docking studies of organic and nanostructures. Combinatorial chemistry & high throughput screening, 15(7), 534-560. [Link]

  • Patlewicz, G., Lizarraga, L., & Tennant, R. (2017). Exploring Current Read-across Applications and Needs Among Selected U.S. Federal Agencies. Alternatives to animal experimentation : ALTEX, 34(3), 367-380. [Link]

  • Cariello, N. F., Wilson, J. D., Britt, B. H., Burlinson, B., & Gombar, V. (2002). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology. Mutagenesis, 17(4), 321-329. [Link]

  • Valerio Jr, L. G. (2012). Optimizing Predictive Performance of CASE Ultra Expert System Models Using the Applicability Domains of Individual Toxicity Alerts. Journal of chemical information and modeling, 52(10), 2764-2778. [Link]

  • Stankovic, B., & Marinkovic, F. (2024). A Novel Procedure for Selection of Molecular Descriptors: QSAR Model for Mutagenicity of Nitroaromatic Compounds. Environmental Science and Pollution Research, 31(42), 54603-54617. [Link]

  • MaddyList. (2025, September 15). DNA & RNA Docking using AutoDock Vina | Free Tool [Video]. YouTube. [Link]

  • Cariello, N. F., Wilson, J. D., Britt, B. H., Burlinson, B., & Gombar, V. (2002). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology. ResearchGate. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Cariello, N. F., Wilson, J. D., Britt, B. H., Burlinson, B., & Gombar, V. (2002). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. ResearchGate. [Link]

  • Snyder, R. D., & Smith, M. D. (2004). Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules. Environmental and molecular mutagenesis, 43(3), 143-158. [Link]

  • Guan, X., Zhu, H., & Chen, H. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in chemistry, 6, 33. [Link]

  • Forli, S., & Botta, M. (2007). Molecular Docking Tutorial. University of Siena. [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Kumar, S., & Singh, N. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI journal, 13, 859. [Link]

  • Rasulev, B., Toropov, A., & Leszczynski, J. (2009). 3D-QSAR studies on the toxicity of substituted benzenes to Tetrahymena pyriformis: CoMFA, CoMSIA and VolSurf approaches. Academia.edu. [Link]

  • Keshavarz, M. H. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. SAR and QSAR in Environmental Research, 30(5), 349-364. [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of applied toxicology, 34(8), 810-824. [Link]

  • Helma, C., & Schöning, V. (2021). A Comparison of Nine Machine Learning Mutagenicity Models and Their Application for Predicting Pyrrolizidine Alkaloids. Frontiers in Toxicology, 3, 698884. [Link]

  • Verma, J., & Katti, S. B. (2025). QSAR and docking study: A review. International journal of therapeutic innovation, 1(1), 1-13. [Link]

  • Roy, K., & Mitra, I. (2015). Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. ResearchGate. [Link]

Sources

Safety Operating Guide

Methyl 4-fluoro-3-methyl-5-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Introduction & Mechanistic Overview

Methyl 4-fluoro-3-methyl-5-nitrobenzoate (CAS: 1339408-08-0) is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis and drug development[1]. While highly valuable for introducing targeted pharmacophores, its structural motifs—specifically the juxtaposition of a nitro group and a fluorinated aromatic ring—present unique logistical and safety challenges during disposal.

As a Senior Application Scientist, it is critical to understand the causality behind disposal protocols rather than just the rules. Improper thermal degradation of this compound can lead to the release of toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx), while the nitroaromatic core poses inherent reactivity risks if concentrated, mixed with incompatible reagents, or subjected to extreme thermal stress. This guide provides a self-validating, step-by-step system for the safe handling, segregation, and disposal of this chemical, ensuring full compliance with environmental and laboratory safety standards[2].

Physicochemical Hazard Profile

To design a safe disposal workflow, we must first map the chemical's structural features to their operational implications. The data below summarizes the critical parameters that dictate our handling strategy.

PropertyValue / CharacteristicOperational Implication for Disposal
CAS Number 1339408-08-0Essential identifier for accurate EPA/RCRA hazardous waste manifesting[1].
Molecular Formula C9H8FNO4High heteroatom content (F, N, O) mandates specialized incineration.
Nitro Group (-NO2) Energetic / OxidizingRisk of rapid exothermic decomposition; avoid shock, friction, and reducing agents.
Fluoro Group (-F) High Bond Dissociation EnergyC-F bonds require sustained temperatures (>1000°C) for complete mineralization.
Ester Group (-COOCH3) Susceptible to HydrolysisAvoid mixing waste with strong acids/bases to prevent the generation of reactive intermediates.

Operational Safety & Pre-Disposal Handling Protocol

Before the chemical enters the waste stream, it must be handled in a manner that prevents accidental hydrolysis or shock-induced degradation. The following protocol ensures a self-validating safety loop during active use.

Step-by-Step Methodology:

  • Environmental Control: Execute all transfers and reactions within a certified Class II fume hood to mitigate inhalation risks associated with nitroaromatic dust.

  • PPE Requirements: Don appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat[3].

  • Static Mitigation: Nitroaromatic powders can be sensitive to static discharge. Use grounded, non-sparking (e.g., ceramic or conductive plastic) spatulas for transferring solid material.

  • Solvent Compatibility Verification: If the compound is in solution, ensure the solvent matrix is compatible. Strictly avoid mixing the waste stream with strong reducing agents, amines, or strong alkalis, which can trigger violent exothermic nucleophilic aromatic substitutions (SNAr) due to the activating nature of the nitro group ortho/para to the fluorine.

Waste Segregation & Storage Workflow

Fluorinated nitroaromatics must never be mixed with standard non-halogenated organic waste. If the ester hydrolyzes and the fluorine is liberated via SNAr, fluoride ions in acidic conditions will form hydrofluoric acid (HF), which rapidly etches glass containers and poses a lethal exposure risk.

G N1 Methyl 4-fluoro-3-methyl- 5-nitrobenzoate Waste N2 Determine State N1->N2 N3 Solid Waste N2->N3 Powder N4 Liquid Waste N2->N4 Solution N6 HDPE Containment N3->N6 N5 Halogenated Waste Stream N4->N5 N5->N6 N7 High-Temp Incineration (>1000°C) with HF Scrubbers N6->N7

Decision tree for the segregation and storage of fluorinated nitroaromatic waste.

Step-by-Step Methodology:

  • Primary Containment: Collect all waste (both solid and liquid) exclusively in High-Density Polyethylene (HDPE) containers. Do not use glass.

  • Waste Categorization: Route all liquid solutions containing this compound into the "Halogenated Organic Waste" stream.

  • Labeling: Clearly label the container with the full chemical name, CAS number, and the specific hazards: "Hazardous Waste: Fluorinated Nitroaromatic (Contains F, N) - Incineration Only."

  • Storage: Store the sealed HDPE containers in a cool, dry, well-ventilated secondary containment tray, strictly segregated from incompatible chemical streams.

Disposal Procedures (Execution)

Standard landfill disposal or rudimentary thermal destruction is strictly prohibited under EPA RCRA guidelines due to the environmental persistence of fluorinated compounds and the toxicity of nitroaromatics. The only authoritative, compliant method is high-temperature incineration[4].

Step-by-Step Methodology:

  • Manifesting: Classify the waste under the appropriate EPA RCRA waste codes. Depending on the solvent matrix, this is typically handled as an F-listed (spent solvent) or U-listed waste, with a specific note on reactivity.

  • Vendor Coordination: Contract a licensed hazardous waste vendor. You must explicitly declare the presence of covalently bound fluorine and nitro groups on the manifest.

  • Incineration Parameters (Vendor Verification): The C-F bond is exceptionally strong (~485 kJ/mol). Verify that the receiving Hazardous Waste Combustor (HWC) operates at temperatures exceeding 1000°C with a minimum residence time of 2 seconds to ensure complete mineralization and prevent the formation of toxic fluorinated dioxins.

  • Effluent Scrubbing: Confirm the HWC facility utilizes wet scrubbers (e.g., alkaline scrubbing with NaOH or Ca(OH)2). Combustion of the nitro group yields NOx, and the fluoro group yields HF. The EPA strictly regulates HWCs to ensure these corrosive gases are neutralized before atmospheric release[5][6].

Emergency Spill & Decontamination Protocol

In the event of a spill, improper cleanup can generate airborne toxic dust or trigger a reaction.

Step-by-Step Methodology:

  • Evacuate & Ventilate: Immediately clear personnel from the area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential dust or vapors.

  • Containment: For solid powder spills, gently cover the material with a damp, inert absorbent (e.g., vermiculite or sand) to prevent aerosolization. Do NOT dry sweep.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into an HDPE hazardous waste bucket.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to safely hydrolyze trace residues, followed by a water rinse. Collect all wash liquids as halogenated aqueous waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "National Emission Standards for Hazardous Air Pollutants From Hazardous Waste Combustors: Residual Risk and Technology Review." Federal Register, 2025. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.